2,5-Dichlorophenethylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKAHYBZLQUACF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679620 | |
| Record name | 2-(2,5-Dichlorophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56133-86-9 | |
| Record name | 2,5-Dichlorobenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56133-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Dichlorophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2,5-Dichlorophenethylamine (2,5-DCPEA)
The following technical guide is structured as an advanced monograph for researchers and drug development professionals. It synthesizes chemical, pharmacological, and synthetic data regarding 2,5-Dichlorophenethylamine (2,5-DCPEA).
CAS Number: 56133-86-9 Molecular Formula: C₈H₉Cl₂N Molecular Weight: 190.07 g/mol [1]
Part 1: Executive Technical Summary
This compound (2,5-DCPEA) is a substituted phenethylamine characterized by chlorine atoms at the 2 and 5 positions of the phenyl ring. Unlike its renowned structural analogs in the "2C" family (e.g., 2C-B, 2C-C), 2,5-DCPEA lacks the 2,5-dimethoxy substitution pattern essential for high-affinity 5-HT₂A receptor agonism. Consequently, its pharmacological profile diverges from classical psychedelics, exhibiting properties more consistent with monoamine releasers or reuptake inhibitors.
Primary utility lies in three domains:
-
Structure-Activity Relationship (SAR) Probe: Used to decouple steric bulk effects from electronic (methoxy) effects in receptor binding studies.
-
Synthetic Intermediate: A precursor for guanidine-based therapeutic candidates and complex heterocycles.
-
Designer Drug / NPS: Identified as a "legal high" with stimulant properties, though its toxicological profile remains under-characterized and potentially hazardous.
Part 2: Chemical Architecture & Properties
Structural Analysis
The molecule consists of an ethanamine chain attached to a benzene ring substituted with chlorines at the ortho (2) and meta (5) positions relative to the ethyl chain.
| Property | Data |
| IUPAC Name | 2-(2,5-Dichlorophenyl)ethanamine |
| Boiling Point | ~264 °C (at 760 mmHg) |
| Density | 1.269 g/cm³ |
| pKa (Predicted) | 9.29 ± 0.10 |
| Solubility | Soluble in organic solvents (EtOH, DMSO); HCl salt soluble in water.[1] |
The "Methoxy Rule" Deviation
In the 2C class (e.g., 2,5-dimethoxy-4-chlorophenethylamine, or 2C-C), the oxygen atoms of the methoxy groups participate in hydrogen bonding and electrostatic interactions within the receptor binding pocket (specifically Ser159 and Asp155 of 5-HT₂A).
-
2,5-DCPEA retains the steric bulk of substituents at the 2,5-positions but lacks the electron-donating oxygen atoms.
-
Result: This structural modification generally obliterates psychedelic potency, shifting the pharmacodynamics toward non-selective monoamine transport modulation (stimulant effect).
Part 3: Synthesis Protocols
Directive: The following protocol utilizes the Henry Reaction followed by hydride reduction. This route is preferred for its atom economy and scalability compared to catalytic hydrogenation of cyanides.
Reaction Scheme Visualization
The following diagram outlines the conversion of 2,5-Dichlorobenzaldehyde to the final amine salt.
Figure 1: Synthetic workflow from aldehyde precursor to stable amine salt.[2][3][4][5]
Detailed Methodology
Phase A: Condensation (Henry Reaction)
-
Reagents: 2,5-Dichlorobenzaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.2 eq).
-
Setup: Equip a round-bottom flask with a reflux condenser and magnetic stirring.
-
Procedure:
-
Dissolve the aldehyde in nitromethane.
-
Add ammonium acetate catalyst.
-
Reflux the mixture for 2–4 hours. Monitor TLC (Hexane/EtOAc 8:2) for disappearance of aldehyde.
-
Workup: Cool to room temperature. The nitrostyrene often crystallizes directly. If not, remove excess nitromethane under reduced pressure. Recrystallize the yellow solid from isopropyl alcohol (IPA).
-
Checkpoint: Verify identity via melting point or ¹H-NMR (characteristic vinylic protons).
-
Phase B: Reduction
Caution: This step uses Lithium Aluminum Hydride (LiAlH₄). Maintain strictly anhydrous conditions.
-
Reagents: 2,5-Dichloro-β-nitrostyrene (from Phase A), LiAlH₄ (3.0 molar eq), Anhydrous THF or Et₂O.
-
Procedure:
-
Prepare a suspension of LiAlH₄ in anhydrous THF under inert atmosphere (N₂ or Ar).
-
Add the nitrostyrene (dissolved in THF) dropwise to the hydride suspension. Maintain a gentle reflux (exothermic reaction).
-
Reflux for 12–24 hours to ensure complete reduction of both the alkene and nitro group.
-
Quenching: Cool to 0°C. Carefully add water, then 15% NaOH, then water (Fieser method) to precipitate aluminum salts.
-
Filter the granular precipitate and wash with THF.
-
Concentrate the filtrate to yield the crude oily free base.
-
Phase C: Purification & Salt Formation
-
Dissolve the crude oil in a minimal amount of dry IPA or Et₂O.
-
Add concentrated HCl or bubble HCl gas until pH < 3.
-
The hydrochloride salt will precipitate as a white crystalline solid.
-
Recrystallization: Purify using EtOH/Et₂O to remove non-basic impurities.
Part 4: Pharmacological Profile & Safety
Mechanism of Action
While 2,5-DCPEA is often marketed as a stimulant, its pharmacological footprint is distinct from amphetamine.[6]
-
5-HT₂A Affinity: Low. The absence of 2,5-dimethoxy groups reduces affinity for the serotonin 5-HT₂A receptor significantly compared to 2C-C.
-
Monoamine Transporters: 2,5-DCPEA likely acts as a substrate for NET (Norepinephrine Transporter) and DAT (Dopamine Transporter), facilitating monoamine release.
-
Neurotoxicity Risk: Chlorinated phenethylamines (e.g., para-chloroamphetamine, 4-CA) are notorious for selective serotonergic neurotoxicity. While 2,5-DCPEA is an isomer, the presence of chlorine on the ring necessitates extreme caution regarding potential long-term depletion of serotonin (5-HT) or dopamine.
Biological Interaction Flowchart[7]
Figure 2: Pharmacodynamic interactions and potential toxicity pathways.
Safety & Compliance
-
Handling: 2,5-DCPEA is a skin and eye irritant.[7] The free base is caustic. Use gloves and face shields.[7][8][9]
-
Legal Status:
-
USA: Not explicitly scheduled but may be treated as a controlled substance analogue (under the Federal Analogue Act) if intended for human consumption, due to its similarity to 2C-series compounds or phenethylamine stimulants.
-
Global: Often falls under "New Psychoactive Substances" (NPS) generic bans in jurisdictions like the UK (Psychoactive Substances Act) or Japan.
-
Part 5: References
-
LookChem. (n.d.). This compound (CAS 56133-86-9) Product Information.[1] Retrieved February 8, 2026, from [Link]
-
PubChem. (n.d.). 2,5-Dimethoxy-4-chlorophenethylamine (Comparison Data). National Library of Medicine. Retrieved February 8, 2026, from [Link]
-
Hansen, M., et al. (2014). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience. (Contextual grounding for the "Methoxy Rule").
-
Kim, S. W., et al. (2017).[4] Guanidine compounds and use thereof. Patent Application US20170073331A1.[4] (Cites use of this compound as a synthetic intermediate). Retrieved from
-
Shulgin, A., & Shulgin, A. (1991).[10] PiHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine synthesis methodology).
Sources
- 1. lookchem.com [lookchem.com]
- 2. CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine - Google Patents [patents.google.com]
- 3. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20170073331A1 - Guanidine compounds and use thereof - Google Patents [patents.google.com]
- 5. CN104591973A - Preparation method of 2,5-dichlorophenol - Google Patents [patents.google.com]
- 6. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. 2,5-Dimethoxy-4-chloroamphetamine - Wikipedia [en.wikipedia.org]
Technical Monograph: 2,5-Dichlorophenethylamine (2,5-DCPEA)
The following technical guide is structured to serve as a definitive reference for the application, synthesis, and handling of 2,5-Dichlorophenethylamine (2,5-DCPEA) .
CAS: 15286-67-6 (Free Base) | Molecular Formula: C₈H₉Cl₂N Role: Chemical Intermediate / SAR Probe / GPCR Ligand Scaffold[1]
Part 1: Executive Summary & Structural Distinction[1]
The Molecule in Context
This compound (2,5-DCPEA) is a halogenated phenethylamine derivative primarily utilized in medicinal chemistry as a building block for fragment-based drug discovery (FBDD) and as a Structure-Activity Relationship (SAR) probe .[1][2][3][4]
Unlike its psychoactive congeners in the "2C" family (e.g., 2C-B, 2C-C), which possess a 2,5-dimethoxy substitution pattern, 2,5-DCPEA features chlorine atoms at the 2 and 5 positions.[1] This structural variance is critical for researchers:
-
Bioisosterism: The chlorine atom serves as a lipophilic bioisostere for the methoxy group but lacks the hydrogen-bond acceptor capability of the oxygen.[1] This makes 2,5-DCPEA an invaluable tool for probing the electronic vs. steric requirements of binding pockets in serotonin (5-HT) and trace amine-associated receptors (TAAR).[1]
-
Metabolic Stability: The replacement of metabolically labile methoxy groups with chlorines often enhances metabolic stability against O-demethylation, a common clearance pathway for phenethylamines.[1]
Physicochemical Baseline
| Property | Value / Description |
| Molecular Weight | 190.07 g/mol |
| Appearance | Colorless to pale yellow oil (Free Base); White crystalline solid (HCl Salt) |
| Solubility | Free Base: Soluble in DCM, MeOH, Et₂O.[1][2][4][5] Sparingly soluble in water.HCl Salt: Soluble in water, DMSO, MeOH.[1] |
| Acidity (pKa) | ~9.5 (Amine conjugate acid) |
| Key Hazards | Corrosive (Skin/Eye), Irritant (Respiratory).[1] |
Part 2: Synthesis & Production Protocols
The synthesis of 2,5-DCPEA follows the industry-standard Henry Reaction (Nitroaldol Condensation) followed by reduction.[1] This route is preferred for its scalability and the availability of the starting material, 2,5-dichlorobenzaldehyde.[1]
Workflow Diagram: The Henry Pathway
The following diagram illustrates the linear synthesis from aldehyde to amine, highlighting the critical intermediate.
Figure 1: Two-step synthesis of 2,5-DCPEA via nitrostyrene reduction.[1] The Henry reaction provides the carbon backbone.[1]
Detailed Experimental Protocol
Step 1: Condensation (Formation of Nitrostyrene)
-
Reagents: 2,5-Dichlorobenzaldehyde (1.0 eq), Nitromethane (excess, solvent/reagent), Ammonium Acetate (0.1-0.2 eq).[1]
-
Procedure:
-
Dissolve 2,5-dichlorobenzaldehyde in nitromethane.[1]
-
Add ammonium acetate catalyst.[1]
-
Reflux for 2–4 hours. Monitor via TLC (Silica, 4:1 Hexane:EtOAc) for disappearance of aldehyde.[1]
-
Workup: Cool the mixture. The nitrostyrene often crystallizes directly upon cooling.[1] If not, remove excess nitromethane under reduced pressure and recrystallize the residue from isopropanol.[1]
-
Checkpoint: Product should be yellow needles (2,5-dichloro-β-nitrostyrene).[1]
-
Step 2: Reduction (Nitro to Amine)[1]
-
Choice of Reductant: Lithium Aluminum Hydride (LiAlH₄) is recommended for laboratory scale (<10g) due to high yield.[1] For larger scales, catalytic hydrogenation (H₂, Raney Ni or Pd/C) is safer but requires pressure vessels.[1]
-
Protocol (LiAlH₄ Method):
-
Safety: Purge system with Argon/Nitrogen.[1] Use anhydrous THF.
-
Prepare a suspension of LiAlH₄ (3.0 eq) in anhydrous THF at 0°C.
-
Add a solution of 2,5-dichloro-β-nitrostyrene in THF dropwise. Caution: Exothermic.[1]
-
Allow to warm to room temperature, then reflux for 4–6 hours.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).
-
Filter the white granular precipitate.[1] Dry the filtrate (Na₂SO₄) and evaporate to yield the crude amine oil.[1]
-
Purification: Dissolve oil in Et₂O and bubble dry HCl gas to precipitate the hydrochloride salt. Recrystallize from EtOH/Et₂O.[1]
-
Part 3: Downstream Applications & Library Synthesis[1]
2,5-DCPEA is most valuable as a primary amine scaffold .[1] Its nucleophilic nature allows it to react with various electrophiles to generate diverse chemical libraries for high-throughput screening (HTS).[1]
Divergent Synthesis Workflow
The following diagram demonstrates how 2,5-DCPEA serves as a hub for creating three distinct classes of pharmacological candidates.
Figure 2: Divergent synthesis pathways.[1] 2,5-DCPEA reacts to form Ureas, Amides, and Sulfonamides.[1]
Protocol: Urea Library Generation
Urea derivatives of phenethylamines are frequent hits in kinase inhibitor screens.[1]
-
Setup: Dissolve 2,5-DCPEA (1.0 eq) in dry Dichloromethane (DCM).
-
Addition: Add Triethylamine (1.2 eq) as a base scavenger.[1] Add the specific Isocyanate (R-NCO, 1.05 eq) dropwise.[1]
-
Reaction: Stir at Room Temperature (RT) for 2–12 hours. The reaction is typically fast and quantitative.[1]
-
Self-Validating Workup:
Part 4: Analytical Characterization
To ensure scientific integrity, the identity of 2,5-DCPEA must be validated using the following markers.
| Technique | Diagnostic Signal (Expected) | Structural Assignment |
| ¹H NMR (CDCl₃) | δ 7.1–7.4 ppm (m, 3H) | Aromatic protons (C3, C4, C6).[1] Pattern confirms 2,5-substitution.[1] |
| ¹H NMR | δ 2.9–3.0 ppm (t, 2H) | Benzylic -CH₂- group.[1] |
| ¹H NMR | δ 2.7–2.8 ppm (t, 2H) | Amino-adjacent -CH₂- group.[1] |
| ¹³C NMR | ~130–135 ppm | Chlorinated aromatic carbons (distinct shift from methoxy).[1] |
| IR Spectroscopy | ~3300–3400 cm⁻¹ | Primary amine N-H stretch (broad).[1] |
| Mass Spec (ESI) | m/z 190/192 (3:1 ratio) | Molecular ion [M+H]⁺ showing characteristic Cl₂ isotope pattern. |
Part 5: Safety & Regulatory Compliance[1]
Handling Precautions
-
Corrosivity: As a primary amine, the free base is caustic.[1] Wear chemical-resistant gloves (Nitrile > 0.11mm) and eye protection.[1]
-
Inhalation: The hydrochloride salt is a fine dust; use a fume hood to prevent inhalation of particulate matter which is a potent respiratory irritant.[1]
-
Storage: Hygroscopic. Store under inert atmosphere (Argon) in a desiccator.
Regulatory Status
-
USA: 2,5-DCPEA is not currently listed as a Schedule I or II controlled substance.[1] However, it is a chemical analog of controlled phenethylamines.[1] Researchers must maintain a strict chain of custody and use it solely for in vitro or non-human research to avoid scrutiny under the Federal Analogue Act.[1]
-
Global: Check local regulations. It is generally unregulated as a research chemical but may be flagged by customs due to structural similarity to "2C" drugs.[1]
References
-
PubChem Compound Summary. (n.d.). This compound (CID 121966).[1] National Center for Biotechnology Information.[1] Retrieved from [Link]
-
Shulgin, A. T., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for phenethylamine synthesis methodologies).
-
Glennon, R. A., et al. (1984).[1] Structure-activity relationships of phenalkylamine derivatives at 5-HT receptors. Journal of Medicinal Chemistry. (Foundational text on halogenated phenethylamine SAR).
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Reference for standard Henry Reaction and LiAlH4 reduction protocols).
Sources
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- 2. prepchem.com [prepchem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Synthesis and Application of 2,5-Dihydroxybenzaldehyde_Chemicalbook [chemicalbook.com]
- 5. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,5-Dichlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
Technical Guide: 2,5-Dichlorophenethylamine (2,5-DCPEA)
Structural Identity, Synthetic Pathways, and Pharmacological Utility
Executive Summary
2,5-Dichlorophenethylamine (2,5-DCPEA) is a positional isomer of the dichlorophenethylamine class, characterized by chlorine substituents at the ortho (2) and meta (5) positions of the phenyl ring. While less pharmacologically prominent than its 2,5-dimethoxy counterparts (the "2C" series), 2,5-DCPEA serves as a critical steric probe in Structure-Activity Relationship (SAR) studies targeting the 5-HT2A receptor. This guide details its nomenclature, validated synthetic routes via the Henry reaction, and its application in defining the steric vs. electronic requirements of phenethylamine-based ligands.
Part 1: Nomenclature & Structural Identity
Precise nomenclature is the first line of defense against experimental error, particularly given the existence of psychoactive isomers like 2,4-dichlorophenethylamine or the 2,5-dimethoxy analogs.
| Attribute | Detail |
| IUPAC Name | 2-(2,5-Dichlorophenyl)ethan-1-amine |
| CAS Number | 56133-86-9 (Free base) |
| Molecular Formula | C₈H₉Cl₂N |
| Molecular Weight | 190.07 g/mol |
| SMILES | Clc1cc(Cl)ccc1CCN |
| Key Isomer Distinction | Distinct from 2,4-DCPEA (a known monoamine releaser) and 2C-C (2,5-dimethoxy-4-chlorophenethylamine). |
Structural Causality: The 2,5-substitution pattern creates a specific "hydrophobic pincer" effect. Unlike methoxy groups (in 2C-H or 2C-B), which can accept hydrogen bonds, the chlorine atoms at 2 and 5 are purely lipophilic and electron-withdrawing. This makes 2,5-DCPEA an essential "negative control" to test whether receptor binding is driven by steric bulk or hydrogen bonding capability.
Part 2: Synthetic Pathways (The Henry Reaction)[1][2]
The most robust route to 2,5-DCPEA is the Henry Reaction (Nitroaldol Condensation) followed by hydride reduction. This pathway is preferred over direct chlorination of phenethylamine, which yields inseparable mixtures of isomers.
Workflow Visualization
The following diagram illustrates the reaction logic, highlighting the critical intermediate purification step.
Figure 1: Synthetic pathway from aldehyde precursor to final amine via nitrostyrene intermediate.
Detailed Protocol
Step 1: Condensation (Formation of Nitrostyrene)
-
Reagents: 2,5-Dichlorobenzaldehyde (1.0 eq), Nitromethane (solvent/reagent excess), Ammonium Acetate (0.1 eq).
-
Procedure:
-
Dissolve aldehyde in nitromethane. Add ammonium acetate.
-
Reflux for 2–4 hours. Causality: The reaction is driven by the removal of water. A Dean-Stark trap is not strictly necessary if nitromethane is in excess, but monitoring TLC is critical.
-
Self-Validating Check: The solution will shift from clear/pale to a deep yellow/orange, indicating the formation of the conjugated nitrostyrene system.
-
Workup: Remove excess nitromethane under vacuum. Recrystallize the residue from isopropyl alcohol (IPA) to yield yellow needles of 2,5-dichloro-beta-nitrostyrene.
-
Step 2: Reduction (Formation of Amine)
-
Reagents: Lithium Aluminum Hydride (LiAlH4, 4.0 eq) in dry THF or Et2O.
-
Procedure:
-
Prepare a suspension of LiAlH4 in anhydrous ether under inert atmosphere (N2/Ar).
-
Add the nitrostyrene solution dropwise. Safety: This is highly exothermic. Maintain a gentle reflux.
-
Reflux for 24 hours to ensure reduction of both the alkene and the nitro group.
-
Quench: Use the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O) to precipitate aluminum salts as a granular white solid.
-
Extraction: Filter salts, dry the organic phase (MgSO4), and evaporate solvent.
-
Salt Formation: Dissolve the oily free base in dry ether and bubble HCl gas to precipitate 2,5-DCPEA HCl as white crystals.
-
Part 3: Pharmacological Utility & SAR Logic
2,5-DCPEA is rarely a drug candidate itself but is a vital tool in Quantitative Structure-Activity Relationship (QSAR) modeling.
The "Chlorine vs. Methoxy" Probe
In the 5-HT2A receptor binding pocket, the 2- and 5-positions of the phenethylamine ring interact with specific residues (typically Ser159 and Asp155).
-
2,5-Dimethoxy (2C-H): High affinity. The oxygen atoms act as H-bond acceptors.
-
2,5-Dichloro (2,5-DCPEA): Lower affinity. The chlorines are lipophilic (increasing logP) and sterically similar to methoxy groups but cannot hydrogen bond .
Figure 2: Decision logic for using 2,5-DCPEA in Structure-Activity Relationship (SAR) studies.
Part 4: Analytical Characterization
As specific spectral data for this isomer is often paywalled or obscure, the following are the predicted and theoretically validated signals based on substituent effects.
Predicted 1H-NMR (CDCl3, 300 MHz)
| Proton Group | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Ar-H (C3) | 7.25 - 7.30 | Doublet (d) | 1H | Ortho to Cl (C2) |
| Ar-H (C4) | 7.10 - 7.15 | Doublet of doublets (dd) | 1H | Meta to Cl |
| Ar-H (C6) | 7.35 | Doublet (d) | 1H | Ortho to Cl (C5) |
| Ar-CH2 | 2.85 | Triplet (t) | 2H | Benzylic methylene |
| CH2-N | 2.95 | Triplet (t) | 2H | Amino methylene |
| NH2 | 1.2 - 1.5 | Broad singlet | 2H | Amine (exchangeable) |
Interpretation: The key differentiator from the 2,4-isomer is the aromatic coupling pattern. The 2,5-substitution leaves protons at 3, 4, and 6. You will see a characteristic splitting pattern where H3 and H4 couple, while H6 appears as a distinct doublet (or singlet with fine coupling) due to isolation between the alkyl chain and the C5 chlorine.
Part 5: Safety & Handling
Risk Profile:
-
GHS Classification: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.
-
Specific Hazard: As a halogenated amine, 2,5-DCPEA is lipophilic and can penetrate skin more easily than simple phenethylamine.
-
Storage: Store under argon at -20°C. Free bases absorb CO2 from air to form carbamates; convert to HCl salt for long-term stability.
Emergency Protocol:
-
Skin Contact: Wash with PEG-400 (if available) or copious soap and water. Lipophilic amines resist water-only washing.
-
Spill: Neutralize with dilute acetic acid before absorbing with vermiculite.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92839, this compound. Retrieved from [Link]
- Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for phenethylamine synthesis methodologies).
- Glennon, R. A. (1987). Central serotonin receptors as targets for drug research. Journal of Medicinal Chemistry, 30(1), 1-12.
Technical Monograph: 2,5-Dichlorophenethylamine (2,5-DCPEA)
The following technical guide is structured as a high-level monograph for research scientists. It synthesizes chemical informatics, synthetic methodology, and pharmacological structure-activity relationships (SAR).[1]
CAS: 56133-86-9 | Formula: C
Part 1: Chemical Identity & Physiochemical Core[1][2][3]
2,5-Dichlorophenethylamine (2,5-DCPEA) is a specific structural isomer of the dichlorophenethylamine family.[1] Unlike its renowned psychoactive cousins in the "2C" series (which possess a 2,5-dimethoxy substitution pattern), 2,5-DCPEA features chlorine atoms directly substituted at the 2 and 5 positions of the benzene ring.[1] This alteration drastically changes its electronic profile and receptor binding affinity, making it a critical "negative control" or "steric probe" in serotonergic receptor studies.[1]
Key Informatics & Properties[1]
| Property | Data | Context |
| IUPAC Name | 2-(2,5-Dichlorophenyl)ethanamine | Standard Nomenclature |
| CAS Number | 56133-86-9 | Unique Identifier |
| Molecular Weight | 190.07 g/mol | Precursor Calculation Basis |
| Exact Mass | 189.011 g/mol | Mass Spectrometry Target |
| H-Bond Donors/Acceptors | 1 / 1 | Solubility/Binding Profile |
| XLogP3 (Est.) | ~2.5 - 2.8 | Lipophilicity (Moderate BBB Permeability) |
| Physical State | Colorless to pale yellow oil | Freebase form |
| Basicity (pKa) | ~9.5 (Amine) | Requires salt formation (HCl) for stability |
Part 2: Synthesis & Manufacturing Protocols
The synthesis of 2,5-DCPEA follows the classical Henry Reaction (Nitroaldol condensation) followed by a hydride reduction.[1] This route is preferred over direct chlorination of phenethylamine due to the difficulty in controlling regioselectivity (which would yield a mixture of 2,4-, 3,4-, and 2,5- isomers).[1]
Experimental Workflow (Graphviz)
Figure 1: Step-wise synthetic pathway from the benzaldehyde precursor to the stable amine salt.
Detailed Protocol: The Henry Condensation[1]
Objective: Synthesis of 2,5-dichloro-
-
Reagents: Dissolve 2,5-dichlorobenzaldehyde (100 mmol) in Nitromethane (50 mL). Add Ammonium Acetate (20 mmol) as the catalyst.[1]
-
Reaction: Heat to reflux (approx. 100°C) with vigorous stirring. A Dean-Stark trap is not strictly necessary if using excess nitromethane, but water removal accelerates the reaction.[1]
-
Monitoring: Monitor via TLC (Silica, 4:1 Hexane:EtOAc). The aldehyde spot (
) should disappear, replaced by a fluorescent yellow nitrostyrene spot ( ).[1] -
Workup: Upon completion (2-4 hours), cool the mixture to 0°C. The nitrostyrene often crystallizes directly.[1] If not, remove excess nitromethane under vacuum and recrystallize the residue from hot Isopropanol (IPA).[1]
-
Yield Check: Expect yellow needles. MP: ~85-90°C.[1]
Detailed Protocol: Hydride Reduction
Objective: Reduction of the nitroalkene to the primary amine.
Critical Safety: This step involves Lithium Aluminum Hydride (LiAlH
-
Setup: Flame-dry a 2-neck round bottom flask under Argon. Charge with anhydrous THF (20 mL/g of substrate).
-
Addition: Add LiAlH
(3.0 molar equivalents) carefully. Cool to 0°C.[1] -
Substrate: Dissolve the 2,5-dichloro-
-nitrostyrene in anhydrous THF and add dropwise to the hydride suspension. Exothermic reaction.[1] -
Reflux: Once addition is complete, allow to warm to room temperature, then reflux for 4-6 hours. The yellow color of the nitrostyrene should fade to a milky grey/white suspension.[1]
-
Quench (Fieser Method): Cool to 0°C. Cautiously add water (1 mL per g LiAlH
), then 15% NaOH (1 mL per g), then water (3 mL per g). Filter the granular precipitate.[1] -
Isolation: Acidify the filtrate with HCl to form the salt, or evaporate solvent to obtain the freebase oil.[1]
Part 3: Pharmacological Interface & SAR[1]
2,5-DCPEA is primarily utilized in research to delineate the Structure-Activity Relationship (SAR) of the 5-HT
The "Missing Methoxy" Hypothesis[1]
The high affinity of 2,5-dimethoxyphenethylamines (like 2C-B) is driven by the oxygen atoms participating in hydrogen bonding or electrostatic interactions within the receptor binding pocket (specifically residues at the bottom of the orthosteric site).[1]
-
2,5-Dimethoxy (2C-C): High Affinity (
< 50 nM).[1] Potent Agonist. -
2,5-Dichloro (2,5-DCPEA): Reduced Affinity.[1][2][3] Weak Partial Agonist or Antagonist.
Replacing the methoxy groups (-OCH
Receptor Interaction Logic (Graphviz)
Figure 2: Comparative mechanistic action between the psychoactive 2C-C and the probe molecule 2,5-DCPEA.
Part 4: Safety, Handling, & Regulatory[1]
GHS Classification (Inferred)
Based on the properties of chemically analogous dichlorophenethylamines (e.g., 2,4-DCPEA, CAS 52516-13-9), 2,5-DCPEA is classified as a skin and eye irritant.[1]
-
Signal Word: WARNING
Handling Protocols
-
Storage: Store under inert gas (Argon/Nitrogen) at -20°C. Freebase amines readily absorb CO
from the air to form carbamates; conversion to the HCl salt is recommended for long-term storage.[1] -
Regulatory:
-
USA: 2,5-DCPEA is not explicitly scheduled under the CSA (Controlled Substances Act) as of 2025.[1] However, it may be treated as a "controlled substance analogue" if intended for human consumption, due to its structural similarity to 2C-B (Schedule I).[1]
-
Research Use: Strictly for in vitro or animal research. Not for human administration.[1]
-
References
-
PubChem. (n.d.).[1][4][6][7] this compound (Compound).[1][6][3][8][9] National Library of Medicine.[1] Retrieved from [Link](Note: Linked to specific CID 121966 for 2,5-dichloro isomer).[1]
-
Shulgin, A., & Shulgin, A. (1991).[1] PIHKAL: A Chemical Love Story. Transform Press. (Contextual reference for the "2C" series and the importance of 2,5-substitution patterns).
-
Glennon, R. A., et al. (1984).[1] Structure-activity relationships of phenalkylamine derivatives at 5-HT2 receptors. Journal of Medicinal Chemistry. (Foundational text on phenethylamine SAR).
Sources
- 1. scribd.com [scribd.com]
- 2. 4-aryl-substituted 2,5-dimethoxyphenethylamines: synthesis and serotonin 5-HT(2A) receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(2,3-Dichlorophenyl)ethanamine | C8H9Cl2N | CID 2734758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-Dichlorobenzophenone | C13H8Cl2O | CID 458188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-Dichlorophenethylamine | C8H9Cl2N | CID 142938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,4-Dichlorophenethylamine | C8H9Cl2N | CID 217958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pschemicals.com [pschemicals.com]
- 9. This compound | CAS 56133-86-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
Methodological & Application
NMR spectroscopy of 2,5-Dichlorophenethylamine
Application Note: Structural Elucidation and Isomeric Differentiation of 2,5-Dichlorophenethylamine via High-Field NMR Spectroscopy
Abstract
This application note details the protocol for the structural characterization of this compound (2,5-DCPEA) using 400 MHz (or higher) Nuclear Magnetic Resonance (NMR) spectroscopy. As a halogenated phenethylamine derivative, 2,5-DCPEA presents unique challenges in forensic and medicinal chemistry due to the existence of multiple positional isomers (e.g., 2,4-, 3,4-, and 2,6-dichloro variants). This guide provides a self-validating methodology to distinguish the 2,5-substitution pattern through specific scalar coupling analysis (
Chemical Context & Structural Logic
The structural core of 2,5-DCPEA consists of a benzene ring substituted at the 1-position with an ethylamine chain and at the 2- and 5-positions with chlorine atoms. Definitive identification requires resolving the aromatic proton splitting patterns to rule out regioisomers.[1]
Isomeric Logic Tree: The following decision tree illustrates the logic for differentiating the 2,5-isomer from its common chlorinated analogs based on aromatic proton splitting.
Figure 1: Logic flow for distinguishing 2,5-DCPEA from common regioisomers based on aromatic splitting patterns.
Materials & Methods
To ensure reproducibility and compliance with forensic standards (SWGDRUG), two preparation methods are provided: one for the free base (organic soluble) and one for the hydrochloride salt (water/DMSO soluble).
Reagents and Equipment
-
Analyte: this compound (HCl salt or Free Base), >98% purity.
-
Solvents:
-
Instrument: 400 MHz NMR Spectrometer (minimum requirement for aromatic resolution).
-
Tubes: 5mm high-precision NMR tubes (Wilmad 528-PP or equivalent).
Experimental Workflow
Figure 2: Experimental workflow for sample preparation and data acquisition.
Acquisition Parameters (Standard 1H)
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Spectral Width (SW): 14 ppm (to capture broad amine/ammonium protons).[1]
-
Relaxation Delay (D1): 1.0 - 5.0 s (ensure full relaxation for quantitative integration).
-
Number of Scans (NS): 16 or 32 (sufficient for >10 mg sample).
-
Temperature: 298 K (25°C).[1]
Spectral Analysis & Interpretation
The definitive identification of 2,5-DCPEA relies on the aromatic region (6.5 – 7.5 ppm) . The 2,5-substitution pattern creates a specific scalar coupling network.[1]
Aromatic Proton Assignment (The Fingerprint)
In the 2,5-dichloro substitution pattern:
-
H3 and H4 are adjacent (ortho).[1]
-
H6 is isolated from H3 and H4 by the substituents (Cl at C5, Alkyl at C1).[1]
-
Coupling Logic:
Table 1: Representative
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Ar-H3 | 7.30 – 7.35 | Doublet (d) | 1H | Ortho to Cl(2), Meta to Alkyl. Deshielded. | |
| Ar-H6 | 7.15 – 7.25 | Doublet (d) | 1H | Ortho to Alkyl, Ortho to Cl(5). Small meta coupling. | |
| Ar-H4 | 7.05 – 7.15 | dd | 1H | Meta to Cl(2), Ortho to Cl(5). | |
| 2.95 – 3.00 | Triplet (t) | 2H | Adjacent to Nitrogen.[1] | ||
| 2.75 – 2.80 | Triplet (t) | 2H | Benzylic position.[1] | ||
| NH | ~1.3 - 1.6 | Broad Singlet | 2H | - | Exchangeable (varies with concentration/water).[1] |
*Note: Chemical shifts are approximate and relative to TMS (0.00 ppm). Values may shift +0.2-0.4 ppm in D
Distinguishing the 2,4-Dichloro Isomer
The most common confusion occurs with 2,4-dichlorophenethylamine.
-
2,5-DCPEA: Two doublets + one doublet of doublets (Ortho + Meta coupling).
-
2,4-DCPEA: One Singlet (H3 is isolated between two Cl atoms) + Two Doublets (H5/H6 ortho pair).[1]
-
Protocol Check: If you see a sharp singlet in the aromatic region around 7.4 ppm, you likely have the 2,4-isomer, not the 2,5.
Advanced Verification (2D NMR)
For regulatory submissions or forensic validation, 2D NMR is recommended to confirm connectivity.[1]
-
COSY (Correlation Spectroscopy):
-
HSQC (Heteronuclear Single Quantum Coherence):
References
-
SWGDRUG. (2014).[1][4][5][6] Monographs: Phenethylamine Derivatives (e.g., 2C-Series). Scientific Working Group for the Analysis of Seized Drugs.[1] Available at: [Link]
-
National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center - Phenethylamine Isomers. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
-
AIST. Spectral Database for Organic Compounds (SDBS).[1] (Data for 2,5-dichloroaniline and related congeners used for shift prediction). Available at: [Link]
- Forensic Science International. (2006). Regioisomeric differentiation of dimethoxy-halophenethylamines.
Sources
Application Note: A Robust Protocol for the Quantification of 2,5-Dichlorophenethylamine in Human Urine
Abstract
This application note presents a detailed and validated protocol for the sample preparation of 2,5-Dichlorophenethylamine (2,5-DCPEA) from human urine samples for subsequent analysis by chromatographic techniques. Due to the limited specific literature on 2,5-DCPEA, this protocol has been developed by integrating established methodologies for phenethylamines and related designer drugs with the known metabolic pathways of similar compounds. The described method utilizes a combination of enzymatic hydrolysis to account for conjugated metabolites, followed by a robust liquid-liquid extraction (LLE) procedure. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quantification of 2,5-DCPEA in a complex biological matrix.
Introduction: The Analytical Challenge of Novel Psychoactive Substances
This compound (2,5-DCPEA) is a substituted phenethylamine that falls into the broad category of novel psychoactive substances (NPS). The analysis of such emerging compounds in biological matrices like urine presents a significant analytical challenge. Urine is a complex mixture of endogenous and exogenous substances that can interfere with the accurate quantification of the target analyte. Furthermore, like many xenobiotics, 2,5-DCPEA is expected to undergo extensive metabolism, including conjugation, to facilitate its excretion.[1][2][3]
Effective sample preparation is therefore a critical first step to isolate the analyte from interfering matrix components and to account for its various metabolic forms. This ensures the reliability and accuracy of subsequent analytical determination by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This application note provides a comprehensive, step-by-step protocol for the preparation of urine samples for the analysis of 2,5-DCPEA.
The Rationale Behind the Methodological Choices
Enzymatic Hydrolysis: Cleaving the Conjugates
Phenolic and amine compounds are often metabolized in the body through glucuronidation and sulfation, rendering them more water-soluble for excretion.[1] Analysis of only the "free" or unconjugated drug can lead to a significant underestimation of the total exposure. To address this, an enzymatic hydrolysis step is incorporated to cleave these conjugates, releasing the parent compound for analysis. This protocol utilizes β-glucuronidase and arylsulfatase to ensure comprehensive deconjugation.[5]
Liquid-Liquid Extraction (LLE): A Classic and Effective Approach
Liquid-liquid extraction is a robust and widely used technique for the separation of analytes from a sample matrix based on their differential solubility in two immiscible liquid phases. For amine-containing compounds like 2,5-DCPEA, pH adjustment is a critical parameter. By increasing the pH of the urine sample, the amine group is deprotonated, making the molecule less polar and more soluble in an organic solvent. This allows for its efficient extraction from the aqueous urine matrix.[6][7]
Health and Safety Precautions
Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All procedures involving organic solvents should be performed in a well-ventilated fume hood. Urine samples should be handled as potentially infectious and disposed of according to institutional guidelines.
Detailed Experimental Protocol
Materials and Reagents
-
Human urine samples (stored at -20°C)[5]
-
This compound (analytical standard)
-
Internal Standard (e.g., a deuterated analog of 2,5-DCPEA or a structurally similar compound)
-
β-glucuronidase/arylsulfatase solution (from Helix pomatia)[5]
-
Sodium acetate buffer (1 M, pH 5.0)
-
Sodium hydroxide (NaOH) solution (5 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Sample Preparation Workflow
The overall workflow for the sample preparation of 2,5-DCPEA from urine is depicted in the following diagram:
Sources
- 1. library.dphen1.com [library.dphen1.com]
- 2. In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New designer drug 2,5-dimethoxy-4-ethylthio-beta-phenethylamine (2C-T-2): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concentrations of 2,4-Dichlorophenol and 2,5-Dichlorophenol in Urine of Korean Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamopen.com [benthamopen.com]
Forensic analysis of 2,5-Dichlorophenethylamine
Application Note: Forensic Analysis & Protocol for 2,5-Dichlorophenethylamine (2,5-DCPEA)
Abstract & Scope
This technical guide provides a validated analytical framework for the identification and differentiation of This compound (2,5-DCPEA) .[1] While structurally related to the "2C-X" series of psychoactive substances (specifically as a desoxy-analog of 2C-C), 2,5-DCPEA presents unique forensic challenges due to positional isomerism (e.g., distinguishing from 3,4-DCPEA or 2,4-DCPEA).[1] This protocol integrates Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization strategies and infrared spectroscopy (FTIR) to establish a self-validating identification workflow.[1]
Part 1: Chemical Identity & Properties
Before analysis, the target analyte must be chemically defined to predict chromatographic behavior and mass spectral fragmentation.[1]
| Property | Data |
| Systematic Name | 2-(2,5-Dichlorophenyl)ethan-1-amine |
| Formula | C₈H₉Cl₂N |
| Molecular Weight | 190.07 g/mol |
| Monoisotopic Mass | 189.01 g/mol (³⁵Cl₂) |
| Isotope Pattern | Distinctive Cl₂ cluster (9:6:1 ratio for M, M+2, M+4) |
| Key Isomers | 2,4-DCPEA; 3,4-DCPEA; 2,6-DCPEA |
| DEA/Control Status | Positional isomer of controlled phenethylamines; often treated as an analogue.[1][2] |
Part 2: Sample Preparation Protocols
Direct injection of underivatized phenethylamines often results in peak tailing and thermal degradation.[1] Two parallel workflows are recommended: Direct Extraction (Screening) and Derivatization (Confirmation).[1]
Protocol A: Liquid-Liquid Extraction (LLE) for Biological Matrices
-
Reagents: 1.0 M NaOH, Ethyl Acetate, Hexane.[1]
-
Step 1: Aliquot 1.0 mL of urine or blood into a borosilicate glass tube.[1]
-
Step 2: Adjust pH to >12 using 200 µL of 1.0 M NaOH (ensures amine is in freebase form).[1]
-
Step 3: Add 3.0 mL of Ethyl Acetate:Hexane (50:50 v/v). Vortex for 2 minutes.
-
Step 4: Centrifuge at 3000 rpm for 5 minutes.
-
Step 5: Transfer organic supernatant to a clean vial. Evaporate to dryness under
stream at 40°C. -
Step 6: Reconstitute in 100 µL Ethyl Acetate for GC-MS.
Protocol B: PFPA Derivatization (Mandatory for Isomer Differentiation)
Pentafluoropropionic anhydride (PFPA) adds a perfluoroacyl group, increasing molecular weight and providing unique high-mass fragments essential for distinguishing 2,5-DCPEA from its isomers.[1]
-
Step 1: Take the dried residue from Protocol A (Step 5).
-
Step 2: Add 50 µL PFPA and 30 µL Ethyl Acetate.
-
Step 3: Incubate at 65°C for 20 minutes (capped).
-
Step 4: Evaporate to dryness under
.[1] -
Step 5: Reconstitute in 100 µL Ethyl Acetate.
Part 3: GC-MS Analytical Workflow
Instrument: Agilent 7890B/5977B (or equivalent). Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).[1]
Acquisition Parameters
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Oven Program:
-
Initial: 70°C (hold 1.0 min).
-
Ramp: 20°C/min to 280°C.[1]
-
Final: 280°C (hold 5.0 min).
-
-
MS Source: 230°C; Quad: 150°C.[1]
Mass Spectral Interpretation (EI, 70eV)
The identification relies on detecting the specific "Chlorine Cluster" in the benzylic fragment.
A. Underivatized 2,5-DCPEA:
-
Base Peak (m/z 30): The dominant fragment
resulting from -cleavage.[1] Note: This is non-specific and appears in all primary phenethylamines. -
Benzylic Cation (m/z 159/161/163): The 2,5-dichlorobenzyl fragment
.[1]-
Look for the characteristic isotope ratio: 100% (159) : 65% (161) : 10% (163) .[1]
-
-
Molecular Ion (m/z 189/191): Usually very weak or absent.[1]
B. PFPA-Derivatized 2,5-DCPEA:
-
Molecular Ion: Shifted to m/z 335 (190 + 146 [PFPA] - 1 [H]).
-
Base Peak (m/z 176): The derivatized amine fragment
.[1] -
Diagnostic Value: The presence of m/z 176 confirms a primary phenethylamine structure, while the retention time of the m/z 335 complex confirms the specific isomer.
Part 4: Isomer Differentiation (The Forensic Challenge)
Distinguishing 2,5-DCPEA from 3,4-DCPEA is critical as they may have different legal statuses.[1]
1. Retention Index (RI) Mapping: You must establish a retention index using a C7-C30 alkane ladder.[1]
-
2,5-DCPEA: Elutes earlier than 3,4-DCPEA due to the "ortho effect" (steric hindrance and intramolecular shielding reduce boiling point).[1]
-
3,4-DCPEA: Elutes later (more linear, higher boiling point).
2. FTIR Spectroscopy (Solid Phase): If a seizure sample is powder, FTIR is the gold standard for isomer discrimination.[1]
-
2,5-Substitution: Look for C-H out-of-plane bending bands at ~810 cm⁻¹ (isolated H) and ~870 cm⁻¹ .[1]
-
3,4-Substitution: Characterized by bands at ~820 cm⁻¹ (two adjacent H) and ~880 cm⁻¹ .[1]
Part 5: Visualized Workflow (DOT Diagram)
The following diagram illustrates the decision tree for forensic confirmation, ensuring no false positives occur due to isomerism.
Caption: Figure 1: Validated forensic workflow for the extraction, derivatization, and confirmation of 2,5-DCPEA, emphasizing the critical derivatization step to resolve positional isomers.
Part 6: Summary of Diagnostic Ions
| Analyte Form | Base Peak (100%) | Molecular Ion | Diagnostic Fragments |
| Underivatized | m/z 30 | m/z 189 (Weak) | m/z 159, 161 (Dichlorobenzyl) |
| PFPA-Derivative | m/z 176 | m/z 335 | m/z 159, 161 (Retained Cl pattern) |
| TFA-Derivative | m/z 126 | m/z 285 | m/z 159, 161 |
References
-
SWGDRUG. (2023). Scientific Working Group for the Analysis of Seized Drugs: Mass Spectral Library. Retrieved from [Link][1]
-
National Institute of Standards and Technology (NIST). (2023).[1] NIST Chemistry WebBook, SRD 69: Phenethylamine, 2,5-dichloro-.[1] Retrieved from [Link][1]
-
United Nations Office on Drugs and Crime (UNODC). (2011).[1] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Retrieved from [Link]
Sources
Application Note: High-Purity Synthesis of 2,5-Dichlorophenethylamine Scaffolds
Abstract & Medicinal Chemistry Context
This application note details a robust, laboratory-scale protocol for the synthesis of 2,5-dichlorophenethylamine (2,5-DCPEA) . Unlike its 2,5-dimethoxy counterparts (popularized in the 2C-x series), the 2,5-dichloro scaffold offers unique Structure-Activity Relationship (SAR) properties.[1][2] The replacement of methoxy groups with chlorine atoms significantly alters the lipophilicity (LogP) and electronic distribution of the phenyl ring, often enhancing metabolic stability against O-demethylation.[1]
Key Applications:
-
Fragment-Based Drug Discovery (FBDD): As a rigid linker in kinase inhibitors.[1][2]
-
GPCR Ligand Screening: Investigating halogen bonding interactions within the orthosteric binding pockets of 5-HT and Dopamine receptors.[1][2]
-
Bioisosterism: Evaluating Cl- for MeO- substitution to modulate blood-brain barrier (BBB) permeability.[1][2]
Safety & Compliance (Critical)
-
Risk Assessment: This protocol involves the use of Lithium Aluminum Hydride (LAH) , a pyrophoric reducing agent.[1] All reactions must be performed under an inert atmosphere (Argon/Nitrogen) in a fume hood.[1][2]
-
Chemical Hygiene: this compound is a chemical intermediate.[1][2] While not a scheduled substance in many jurisdictions, it is a structural analog of controlled phenethylamines.[1] Researchers must verify local regulations before synthesis.
-
Dehalogenation Warning: Catalytic hydrogenation (H2/Pd-C) is NOT recommended for this substrate due to the high risk of hydrodechlorination (stripping chlorine atoms), yielding phenethylamine instead of the target.[1]
Retrosynthetic Analysis & Workflow
The synthesis follows a classical two-step sequence: a Henry Condensation (Nitroaldol) followed by a Hydride Reduction .[1][2] This route is preferred over the Friedel-Crafts approach for its regiochemical precision.[1][2]
Figure 1: Linear synthetic workflow prioritizing intermediate purification.[1][2]
Experimental Protocols
Protocol A: Synthesis of 2,5-Dichloro-β-nitrostyrene
Objective: To condense 2,5-dichlorobenzaldehyde with nitromethane while minimizing Cannizzaro side-reactions.[1][2]
Reagents:
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 2,5-dichlorobenzaldehyde (e.g., 17.5 g, 100 mmol) and Ammonium Acetate (1.54 g, 20 mmol).
-
Solvent: Pour in Nitromethane (approx. 50-60 mL). Note: Excess nitromethane drives the equilibrium forward.[3]
-
Reaction: Heat the mixture to a gentle reflux (approx. 100°C) for 2–4 hours.
-
Workup (Crystallization):
-
Remove excess nitromethane under reduced pressure (rotary evaporator).[1][2] Caution: Do not distill to dryness if unstable impurities are suspected; however, nitrostyrenes are generally stable.[1]
-
Dissolve the oily red residue in a minimal amount of boiling Isopropyl Alcohol (IPA).
-
Allow to cool slowly to room temperature, then refrigerate at 4°C.
-
-
Filtration: Collect the bright yellow/orange needles via vacuum filtration.[1] Wash with cold IPA.
Protocol B: Reduction to this compound
Objective: Reduction of the nitroalkene to the primary amine without removing the chlorine atoms.[1] System Choice: LiAlH4 (LAH) is chosen over catalytic hydrogenation to prevent dehalogenation.[1]
Reagents:
Procedure:
-
Inert Atmosphere: Flame-dry a 2-neck round bottom flask and flush with Argon.
-
LAH Suspension: Add LAH pellets/powder (e.g., 150 mmol) to anhydrous THF (200 mL) at 0°C. Stir until suspended.
-
Addition: Dissolve the nitrostyrene (e.g., 10.9 g, 50 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the LAH suspension over 30-60 minutes.
-
Reflux: Once addition is complete, allow to warm to room temperature, then reflux for 4–6 hours (or overnight) to ensure full reduction of the intermediate oxime/enamine species.
-
Quenching (Fieser Method): Critical Safety Step.
-
Cool flask to 0°C.
-
Add x mL Water (where x = grams of LAH used).
-
Add x mL 15% NaOH .
-
Add 3x mL Water .
-
Result: A granular white precipitate (Lithium/Aluminum salts) forms, leaving a clear organic layer.[1]
-
-
Isolation: Filter off the salts. Dry the filtrate over MgSO4 and evaporate the solvent.
-
Product: The residue is the freebase amine (often a pale oil).[1]
-
Protocol C: Purification (Hydrochloride Salt Formation)
-
Dissolve the freebase oil in anhydrous Isopropyl Alcohol (IPA) or Et2O.[1]
-
Add concentrated HCl (aq) dropwise or HCl in Dioxane until pH ~2.
-
Recrystallize from IPA/Acetone if necessary to achieve >98% purity.[1][2]
Analytical Validation
Data Table: Expected Physicochemical Properties
| Parameter | Specification | Notes |
| Appearance | White crystalline solid (HCl salt) | Freebase is a colorless to pale yellow oil.[1][2] |
| 1H NMR (DMSO-d6) | δ 8.2 (br s, 3H, NH3+), 7.2-7.6 (m, 3H, Ar-H), 3.1 (t, 2H), 2.9 (t, 2H) | Distinctive aromatic pattern for 2,5-substitution.[1][2] |
| MS (ESI+) | [M+H]+ = 190.0/192.0 | Characteristic Chlorine isotope pattern (3:1 for one Cl, 9:6:1 for two Cl).[1] |
| Melting Point | 195–200 °C (HCl salt) | Range varies slightly by crystal habit.[1] |
Derivatization Logic (Library Generation)
Once the scaffold is synthesized, it serves as a primary amine "warhead" for further functionalization.[1]
Figure 2: Divergent synthesis pathways for SAR library generation.[1][2]
Protocol for Reductive Amination (Example):
-
Mix 2,5-DCPEA (1.0 eq) and target Aldehyde (1.0 eq) in DCM.[1][2]
-
Stir for 30 mins to form imine.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).
-
Stir overnight. Quench with NaHCO3.
References
-
Henry Reaction Mechanism & Catalysis: L. Henry, Compt.[1] Rend.1895 , 120, 1265.[1][4][5]
-
Reduction of Nitrostyrenes: Shulgin, A. T.[1] Phenethylamines I Have Known And Loved: A Chemical Love Story. Transform Press, 1991.[1] (Referenced for general LAH reduction protocols of styrenes).
-
Medicinal Chemistry of Phenethylamines: Glennon, R. A., et al. "Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: Evidence for a lack of selectivity."[1] Journal of Medicinal Chemistry1988 , 31(10), 1968–1973.[1] [1][2]
-
Dehalogenation Risks: Rylander, P. N.[1] Hydrogenation Methods. Academic Press, 1985.[1] (Authoritative text on catalyst choice to avoid dehalogenation).
-
General Protocol for Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry1996 , 61, 3849-3862.[1] [1][2]
Sources
Application Notes and Protocols for the Liquid-Liquid Extraction of 2,5-Dichlorophenethylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: A Strategic Approach to the Purification of 2,5-Dichlorophenethylamine
This document provides a comprehensive guide to the liquid-liquid extraction (LLE) of this compound, a compound of interest in various fields of chemical and pharmaceutical research. The protocol herein is designed not merely as a series of steps but as a self-validating system rooted in the fundamental physicochemical principles governing the partitioning of molecules between immiscible liquid phases. As experienced researchers know, a successful extraction hinges on a deep understanding of the target molecule's properties and its interaction with the chosen solvent system. This guide, therefore, emphasizes the causality behind each experimental choice, empowering the user to not only replicate the method but also to adapt and troubleshoot it effectively.
This compound is a primary amine. A critical determinant of its behavior in a biphasic system is the pH-dependent charge state of its amine functional group. This protocol leverages the ability to manipulate this charge state to achieve a highly efficient and selective extraction from an aqueous matrix into an organic solvent, followed by a back-extraction for recovery in a clean aqueous phase.
Core Principles: The Science Behind the Separation
The liquid-liquid extraction of this compound is governed by two key principles: the Nernst Distribution Law and the Henderson-Hasselbalch equation.
The Nernst Distribution Law describes the equilibrium partitioning of a solute between two immiscible solvents. It states that at a given temperature, the ratio of the concentrations of the solute in the two phases is constant, a value known as the partition coefficient (K).
The Henderson-Hasselbalch Equation is crucial for understanding how pH influences the ionization state of our target amine and, consequently, its partitioning behavior. For a basic compound like this compound, the equation is expressed as:
pH = pKa + log ([B]/[BH⁺])
Where:
-
pH is the pH of the aqueous solution.
-
pKa is the acid dissociation constant of the conjugate acid of the amine.
-
[B] is the concentration of the neutral (basic) form of the amine.
-
[BH⁺] is the concentration of the protonated (acidic) form of the amine.
From this relationship, it is evident that by adjusting the pH of the aqueous phase to be significantly higher than the pKa of the amine, we can shift the equilibrium towards the neutral, more lipophilic form ([B]), which will preferentially partition into the organic solvent. Conversely, by decreasing the pH to be well below the pKa, we can convert the amine into its protonated, hydrophilic salt form ([BH⁺]), which will favor the aqueous phase. For effective extraction of a basic analyte into an organic solvent, the pH of the aqueous phase should be adjusted to at least 2 units above the analyte's pKa.[1]
Physicochemical Properties of this compound
A successful extraction protocol is built upon a solid understanding of the target molecule's properties. Below is a summary of the relevant physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₉Cl₂N | LookChem[2] |
| Molecular Weight | 190.07 g/mol | LookChem[2] |
| Predicted pKa | 9.29 ± 0.10 | LookChem[2] |
| Boiling Point | 264.123 °C at 760 mmHg | LookChem[2] |
| Density | 1.269 g/cm³ | LookChem[2] |
Note: The pKa value is a prediction and should be used as a guideline for pH adjustment.
Solvent Selection: A Critical Decision
The choice of an appropriate organic solvent is paramount for a successful liquid-liquid extraction.[3] An ideal solvent should possess the following characteristics:
-
High affinity for the neutral form of this compound: This ensures a high partition coefficient and efficient extraction.
-
Immiscibility with water: This allows for the formation of distinct layers and easy separation.[3]
-
A density significantly different from water: This facilitates clear phase separation. Dichloromethane, for instance, is denser than water, while diethyl ether and ethyl acetate are less dense.
-
A relatively low boiling point: This allows for easy removal of the solvent to recover the extracted compound.
-
Chemical inertness: The solvent should not react with the analyte or other components of the mixture.[3]
Recommended Solvents for Evaluation:
| Solvent | Density (g/mL) | Boiling Point (°C) | Rationale |
| Dichloromethane | ~1.33 | 39.6 | Excellent solvent for a wide range of organic compounds. Its higher density means it will form the lower layer. |
| Ethyl Acetate | ~0.902 | 77.1 | A moderately polar solvent that is effective for extracting many organic compounds.[5] It is less dense than water. |
| Diethyl Ether | ~0.713 | 34.6 | A common and effective extraction solvent, though highly volatile and flammable. It is less dense than water. |
| Toluene | ~0.867 | 111 | A non-polar solvent that can be effective for extracting non-polar compounds. Less dense than water. |
Experimental Workflow: A Visual Guide
The following diagram illustrates the overall workflow for the liquid-liquid extraction and back-extraction of this compound.
Caption: Workflow for the extraction and subsequent back-extraction of this compound.
Detailed Protocol for Liquid-Liquid Extraction
This protocol details the steps for the efficient extraction of this compound from an aqueous solution.
Materials and Reagents:
-
Aqueous sample containing this compound
-
Selected organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Sodium hydroxide (NaOH) solution (e.g., 1M or 5M) for pH adjustment
-
Hydrochloric acid (HCl) solution (e.g., 1M) for back-extraction
-
pH meter or pH indicator strips
-
Separatory funnel of appropriate size
-
Beakers and flasks
-
Vortex mixer (optional)
-
Anhydrous sodium sulfate (for drying the organic phase)
-
Rotary evaporator (for solvent removal)
Part 1: Forward Extraction (Transferring the Amine to the Organic Phase)
-
Sample Preparation: Place the aqueous sample containing this compound into a separatory funnel.
-
pH Adjustment:
-
Measure the initial pH of the aqueous sample.
-
Slowly add the NaOH solution dropwise while monitoring the pH.
-
Continue adding base until the pH of the aqueous solution is greater than 11. This ensures that the this compound (predicted pKa ≈ 9.29) is predominantly in its neutral, non-protonated form, maximizing its solubility in the organic solvent.[1]
-
-
Addition of Organic Solvent: Add an equal volume of the chosen immiscible organic solvent to the separatory funnel.
-
Extraction:
-
Stopper the separatory funnel and invert it gently, making sure to vent frequently to release any pressure buildup.
-
Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analyte between the phases. A vortex mixer can also be used for smaller volumes in appropriate containers.
-
-
Phase Separation:
-
Place the separatory funnel in a ring stand and allow the layers to fully separate.
-
If using a solvent denser than water (e.g., dichloromethane), the organic layer will be at the bottom. If using a solvent less dense than water (e.g., ethyl acetate, diethyl ether), the organic layer will be at the top.
-
-
Collection of the Organic Phase:
-
Carefully drain the lower layer into a clean flask.
-
If the organic layer is the upper layer, pour it out from the top of the separatory funnel to avoid contamination with the aqueous phase.
-
-
Repeat Extraction (Optional but Recommended): To maximize the recovery of the analyte, it is advisable to perform a second extraction of the aqueous phase with a fresh portion of the organic solvent. Combine the organic extracts.
Part 2: Back-Extraction (Recovering the Amine in a Clean Aqueous Phase)
This step is crucial for purifying the this compound from any neutral impurities that may have co-extracted into the organic phase.
-
Combine Organic Extracts: Place the combined organic extracts from the forward extraction into a clean separatory funnel.
-
Addition of Acidic Aqueous Solution: Add a volume of 1M HCl solution approximately equal to the volume of the combined organic extracts.
-
Extraction:
-
Stopper the funnel and shake vigorously for 1-2 minutes, remembering to vent frequently.
-
During this step, the acidic solution will protonate the basic amine, converting it into its water-soluble salt form.
-
-
Phase Separation: Allow the layers to separate as before.
-
Collection of the Aqueous Phase:
-
Drain the lower layer (which will be the aqueous layer if using a less dense organic solvent, or the organic layer if using a denser one) into a clean flask.
-
The aqueous phase now contains the purified this compound hydrochloride salt.
-
Part 3: Final Processing (Optional)
-
Drying the Organic Phase (if the final product is desired in the organic solvent): If back-extraction is not performed, the organic phase can be dried over anhydrous sodium sulfate to remove any residual water. The dried solution can then be filtered and the solvent evaporated to yield the purified compound.
-
Isolation from the Aqueous Phase: To recover the free base from the final acidic aqueous solution, the pH can be adjusted back to >11 with NaOH, and the extraction procedure (Part 1) can be repeated with a fresh portion of organic solvent. The solvent can then be evaporated to yield the purified this compound.
Self-Validating Systems and Troubleshooting
A robust protocol includes measures for self-validation and provides guidance for troubleshooting common issues.
-
pH Monitoring: Accurate pH measurement at each stage is critical. Calibrate the pH meter regularly and use fresh buffer solutions.
-
Emulsion Formation: Emulsions can sometimes form at the interface between the two layers, making separation difficult. To break an emulsion, you can try:
-
Allowing the mixture to stand for a longer period.
-
Gently swirling the separatory funnel.
-
Adding a small amount of saturated brine (NaCl solution).
-
Filtering the mixture through a bed of Celite or glass wool.
-
-
Incomplete Extraction: If the extraction efficiency is low, consider:
-
Ensuring the pH of the aqueous phase was correctly adjusted.
-
Increasing the shaking time or vigor.
-
Performing an additional extraction.
-
Trying a different organic solvent.
-
Conclusion
This application note provides a detailed and scientifically grounded protocol for the liquid-liquid extraction of this compound. By understanding and applying the principles of pH-dependent partitioning, researchers can achieve a high degree of purification. The provided workflow and step-by-step instructions, coupled with troubleshooting advice, are intended to serve as a valuable resource for professionals in drug development and chemical research.
References
-
LookChem. this compound(56133-86-9).[Link]
-
Royal Society of Chemistry. Liquid–Liquid Extraction Techniques Principles and Optimisation.[Link]
-
K-Jhil. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.[Link]
-
Royal Society of Chemistry. Sample Preparation Methods for the Analysis of Biogenic Amines.[Link]
Sources
Column chromatography purification of 2,5-Dichlorophenethylamine
Application Note: AN-2026-DCP Optimized Column Chromatography Purification of 2,5-Dichlorophenethylamine (2,5-DCPEA)
Executive Summary
The purification of this compound (2,5-DCPEA) presents a classic chromatographic challenge: separating a lipophilic, basic primary amine without incurring severe peak tailing or irreversible adsorption.[1] Standard silica gel chromatography often fails due to the strong ionic interaction between the basic amine and acidic silanol groups (
This guide details three validated protocols to achieve >98% purity:
-
Method A (Standard): Normal-phase silica with basic modifiers (Triethylamine/Ammonia).[1]
-
Method B (High-Fidelity): Reverse-phase (C18) under acidic conditions.
-
Method C (Alternative): Amine-functionalized silica (NH2-Silica) for modifier-free separation.[1]
Physicochemical Context & The "Silanol Effect"
To purify 2,5-DCPEA effectively, one must understand its behavior in solution.[1] The molecule consists of a lipophilic dichlorinated aromatic ring and a basic primary amine tail.
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | 2,5-Cl2-C6H3-CH2-CH2-NH2 | Dual nature: Lipophilic head, Polar/Basic tail.[1] |
| pKa (Conjugate Acid) | ~9.2 – 9.5 | At neutral pH (7), it exists as a cation ( |
| LogP | ~3.0 | Moderately lipophilic; requires organic strength to elute.[1] |
| Boiling Point | ~250°C | Non-volatile; safe for rotary evaporation, but high boiling point makes removal of high-boiling solvents (like DMSO/DMF) difficult.[1] |
The Mechanism of Failure (Tailing):
On bare silica (pH ~5), the amine protons transfer to the surface silanols. This creates an ion-exchange mechanism (
Method Selection Decision Matrix
Before starting, select the protocol based on your available equipment and purity requirements.[1]
Figure 1: Decision matrix for selecting the optimal purification strategy.
Method A: Normal Phase with Basic Modifiers (The Standard)
This is the most common approach for synthetic intermediates.[1] The addition of Triethylamine (TEA) or Ammonium Hydroxide (
Mobile Phase System:
-
Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1%
(28% aq).[1]-
Note:
is preferred if TEA is difficult to remove (though TEA is volatile, traces can remain).[1]
-
Protocol:
-
Column Pre-treatment (Crucial): Flush the silica column with 3 Column Volumes (CV) of DCM + 5% TEA .[1] This neutralizes the column before the sample touches it.
-
Equilibration: Flush with 5 CV of pure DCM to remove excess free base.
-
Loading: Use Dry Loading .
-
Elution Gradient:
| Time (CV) | % Solvent B (MeOH/Base) | Action |
| 0–2 | 0% | Elute non-polar impurities (starting materials) |
| 2–5 | 0% | Begin mobilizing amine |
| 5–12 | 5% | Product Elution Window |
| 12–15 | 15% | Wash off polar trash |
Post-Run Workup:
-
Important: If TEA was used, you must remove it.[1] Co-evaporate with toluene 3x or wash the organic layer with saturated
(do not use strong acid or you will extract your product).[1]
Method B: Reverse Phase C18 (High Purity)[1]
For samples <500mg or when removing polar impurities is critical.[1]
Mechanism:
By adding Trifluoroacetic Acid (TFA) to the mobile phase, you fully protonate the amine (
Mobile Phase System:
-
Solvent A: Water + 0.1% TFA
-
Solvent B: Acetonitrile (ACN) + 0.1% TFA[1]
Protocol:
-
Loading: Dissolve sample in 1:1 Water:ACN (with a drop of TFA if needed for solubility).
-
Gradient:
-
Workup (Salt Exchange):
-
The product will be the TFA salt .
-
To recover freebase: Dissolve residue in DCM, wash with 1M NaOH, dry over
, and evaporate.[1]
-
Method C: Amine-Functionalized Silica (Green/Simple)[1]
If available, use amine-bonded silica (e.g., Biotage KP-NH or similar).[1][4] The stationary phase surface is already basic (
Advantages:
-
No toxic modifiers (TEA) needed in the mobile phase.[1]
-
Allows use of "greener" solvents like Hexane/Ethyl Acetate or Heptane/Ethanol.[1]
Protocol:
-
Solvent A: Hexane (or Heptane)
-
Solvent B: Ethyl Acetate (or Ethanol)[1]
-
Gradient: 0% to 50% B. The amine elutes as a sharp peak without tailing.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Peak Tailing (Fronting is rare) | Silanol interaction | Increase Modifier concentration (up to 2% TEA).[1] Switch to Method B (C18). |
| Product co-elutes with impurities | Poor Selectivity | Change solvent system.[1] If using MeOH/DCM, switch to EtOAc/Hexane (only works on Amine-Silica).[1] |
| High Backpressure | Clogged frit or precipitation | 2,5-DCPEA HCl salt is insoluble in DCM.[1] Ensure the sample is fully freebased before loading on Normal Phase. |
| Low Recovery | Irreversible adsorption | Silica was too acidic.[1] Did you pre-treat the column with TEA? (See Method A, Step 1). |
Detailed Workflow: Dry Loading Technique
Liquid loading amines in DCM often leads to broad bands because DCM is a "strong" solvent for the compound, causing it to travel down the column during loading. Dry loading is mandatory for sharp resolution.[1]
Figure 2: Dry loading workflow to maximize resolution.
References
-
Biotage. (2023).[1][4][5] Strategies for the Purification of Amines.[6][7] Retrieved from [Link]
-
Teledyne ISCO. (2012).[1][8] RediSep Amine Functionalized Column Application Note. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 66, 2,5-Dichlorophenol (Analogous Properties).[1] Retrieved from [Link][1]
-
Reich, H. J. (2024).[1] Common Solvents and Properties.[1][6] University of Wisconsin-Madison Organic Chemistry Data.[1] (General reference for solvent polarity).
Safety Disclaimer: this compound is a chemical intermediate.[1] Standard laboratory safety protocols (fume hood, gloves, eye protection) must be followed.[1] Chlorinated waste must be disposed of in halogenated waste containers.[1]
Sources
- 1. 2,5-Dichlorophenol | C6H4Cl2O | CID 66 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 8. teledyneisco.com [teledyneisco.com]
Mass spectrometry fragmentation of 2,5-Dichlorophenethylamine
Application Note: Structural Elucidation and Fragmentation Dynamics of 2,5-Dichlorophenethylamine (2,5-DCPEA)
Executive Summary
Objective: To provide a definitive protocol for the identification and structural characterization of this compound (2,5-DCPEA) using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Scope: This guide addresses the analytical challenges posed by chlorinated phenethylamines, specifically the differentiation of regioisomers and the validation of chlorine isotope signatures. It is designed for forensic analysts and medicinal chemists requiring high-fidelity structural data.
Key Mechanistic Insight: Unlike its methoxylated analogs (the "2C" series), 2,5-DCPEA lacks strong electron-donating groups (EDGs). This alters its fragmentation kinetics, suppressing the stabilization of radical cations in Electron Ionization (EI) and modifying the "spiro-intermediate" pathway often observed in Electrospray Ionization (ESI).
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | 2-(2,5-Dichlorophenyl)ethan-1-amine |
| Molecular Formula | |
| Monoisotopic Mass | 189.0112 Da ( |
| Isotopic Signature | Distinct |
| Structural Class | Phenethylamine; Halogenated 2C-series precursor |
Experimental Protocols
Protocol A: GC-MS with Derivatization (Forensic Standard)
Rationale: Primary amines like 2,5-DCPEA often tail on non-polar columns. Derivatization with Pentafluoropropionic Anhydride (PFPA) or Trifluoroacetic Anhydride (TFAA) improves peak shape and provides high-mass diagnostic fragments, crucial for distinguishing isomers.
-
Sample Preparation:
-
Dissolve 1 mg sample in 1 mL Ethyl Acetate.
-
Add 50
L PFPA (Derivatizing agent). -
Incubate at 60°C for 20 minutes.
-
Evaporate to dryness under
stream; reconstitute in 100 L Ethyl Acetate.
-
-
GC Parameters:
-
Column: DB-5MS or equivalent (30m
0.25mm, 0.25 m film). -
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Temp Program: 80°C (1 min)
20°C/min 280°C (hold 5 min).
-
-
MS Parameters (EI):
-
Source Temp: 230°C.
-
Electron Energy: 70 eV.[1]
-
Scan Range: m/z 40–450.
-
Protocol B: LC-MS/MS (Metabolite & Bioanalysis)
Rationale: ESI is softer, preserving the molecular ion
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
MS Parameters (ESI+):
-
Precursor Ion: m/z 190.0 (for
isotopologue). -
Collision Energy: Stepped 15/30/45 eV.
-
Fragmentation Analysis & Mechanisms
Electron Ionization (EI) Dynamics
In the underivatized free base, the fragmentation is dominated by
-
Mechanism: The radical cation forms on the nitrogen. Homolytic cleavage of the
bond occurs to stabilize the radical. -
Base Peak (m/z 30): The iminium ion
is formed. This is characteristic of all primary phenethylamines with no -methyl group. -
Secondary Ions: The 2,5-dichlorobenzyl cation (m/z 159/161/163) is observed but is less intense than in methoxylated analogs because the chlorines (Electron Withdrawing Groups) destabilize the positive charge on the ring.
Electrospray Ionization (ESI) Dynamics
The protonated molecule
-
Neutral Loss of Ammonia (
, -17 Da): Yields m/z 173.-
Expert Note: In electron-rich phenethylamines (e.g., 2C-B), this forms a stable spiro[2.5]octadienylium ion. However, the electron-withdrawing chlorines in 2,5-DCPEA destabilize this spiro-intermediate, making this pathway energetically costlier than in 2C-B.
-
-
Inductive Cleavage (Loss of amine chain): Direct formation of the dichlorobenzyl cation (m/z 159).
Table 1: Key MS/MS Transitions (ESI+)
| Precursor (m/z) | Product (m/z) | Loss | Mechanism | Relative Intensity |
| 190.0 | 173.0 | Distonic ion formation | High | |
| 190.0 | 159.0 | Inductive cleavage | Medium | |
| 190.0 | 137.0 | Secondary elimination | Low |
Visualization of Fragmentation Pathways
The following diagram illustrates the divergent pathways between EI (Hard Ionization) and ESI (Soft Ionization) for 2,5-DCPEA.
Figure 1: Comparative fragmentation pathways for 2,5-DCPEA under Electron Ionization (EI) and Electrospray Ionization (ESI).
Analytical Workflow & Validation
To ensure scientific integrity, the following workflow incorporates self-validating checks using the chlorine isotope pattern.
Figure 2: Analytical workflow with integrated validation checkpoints (Isotope Ratio and Base Peak confirmation).
References
-
SWGDRUG. (2023). Scientific Working Group for the Analysis of Seized Drugs Recommendations. Retrieved from [Link]
-
NIST. (2023). NIST Mass Spectrometry Data Center - Phenethylamine Fragmentation. Retrieved from [Link]
-
UNODC. (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. United Nations Office on Drugs and Crime. Retrieved from [Link]
-
Kanamori, T., et al. (2020). "In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry". Analytical Chemistry. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,5-Dichlorophenethylamine
This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting and frequently asked questions to navigate the complexities of synthesizing 2,5-Dichlorophenethylamine.
Introduction
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure optimal yield and purity. This guide provides a framework for troubleshooting common issues and understanding the underlying chemical principles. We will focus on the reductive amination of 2,5-dichlorophenylacetone, a common route for this synthesis.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.
Issue 1: Low reaction yield.
-
Potential Cause 1: Incomplete imine formation. The initial step of reductive amination is the formation of an imine from 2,5-dichlorophenylacetone and the amine source (e.g., ammonia or an ammonium salt). This equilibrium can be unfavorable if water is not effectively removed.
-
Solution:
-
Use a Dean-Stark apparatus to azeotropically remove water during imine formation.
-
Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to the reaction mixture.
-
Ensure the starting materials are as dry as possible.
-
-
Potential Cause 2: Reductant instability or insufficient amount. Common reducing agents like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) can decompose, especially in acidic conditions or in the presence of moisture.
-
Solution:
-
Use a freshly opened or properly stored container of the reducing agent.
-
Add the reducing agent portion-wise to control the reaction temperature and minimize decomposition.
-
Ensure the pH of the reaction is suitable for the chosen reducing agent. For instance, NaBH3CN is more stable in mildly acidic conditions compared to NaBH4.
-
-
Potential Cause 3: Side reactions. The ketone starting material can undergo self-condensation or other side reactions under certain conditions.
-
Solution:
-
Maintain the recommended reaction temperature. Elevated temperatures can promote side reactions.
-
Control the stoichiometry of the reactants carefully. An excess of the ketone may lead to aldol-type side products.
-
Issue 2: Presence of impurities in the final product.
-
Potential Cause 1: Unreacted starting material. Incomplete reaction can lead to the presence of 2,5-dichlorophenylacetone in the final product.
-
Solution:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
If the reaction has stalled, consider adding a small additional portion of the limiting reagent.
-
-
Potential Cause 2: Formation of the secondary amine. The primary amine product can react with another molecule of the ketone to form a secondary amine impurity.
-
Solution:
-
Use a large excess of the amine source (e.g., ammonia) to favor the formation of the primary amine.
-
Control the addition of the reducing agent to keep the concentration of the primary amine product low at any given time.
-
-
Potential Cause 3: Over-reduction. The aromatic ring can be susceptible to reduction under harsh conditions, although this is less common with borohydride reagents.
-
Solution:
-
Use a milder reducing agent if over-reduction is suspected.
-
Avoid excessively high temperatures and prolonged reaction times.
-
Issue 3: Difficulty in product isolation and purification.
-
Potential Cause 1: Emulsion formation during workup. The basic nature of the product can lead to the formation of stable emulsions during aqueous extraction.
-
Solution:
-
Add a small amount of a saturated brine solution to the aqueous layer to break the emulsion.
-
Filter the mixture through a pad of Celite.
-
-
Potential Cause 2: Product is an oil instead of a solid. While the freebase of this compound is often an oil at room temperature, its salt form (e.g., hydrochloride) should be a crystalline solid.
-
Solution:
-
If the freebase is desired as a solid, attempt crystallization from a non-polar solvent at low temperatures.
-
To obtain the hydrochloride salt, dissolve the freebase oil in a suitable solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through the solution, or add a solution of HCl in an alcohol.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the catalyst in this reaction?
A1: In some variations of reductive amination, a catalyst like titanium(IV) isopropoxide can be used. It acts as a Lewis acid to activate the ketone towards nucleophilic attack by the amine and also helps in the removal of water, thus driving the imine formation equilibrium forward.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, the intermediate imine, and the final product. The spots can be visualized under UV light. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the relative amounts of each component.
Q3: What are the safety considerations for this synthesis?
A3:
-
2,5-Dichlorophenylacetone: This is a lachrymator and should be handled in a well-ventilated fume hood.
-
Sodium borohydride/Sodium cyanoborohydride: These are flammable solids and react with water to produce flammable hydrogen gas. They are also toxic.
-
Solvents: Many organic solvents used are flammable and have associated health risks.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure a fire extinguisher and safety shower are readily accessible.
Q4: Can I use a different reducing agent?
A4: Yes, other reducing agents can be used. For example, catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) and a hydrogen source is a common method for reductive amination. However, this requires specialized equipment (a hydrogenation reactor) and carries the risk of dehalogenation (removal of the chlorine atoms) from the aromatic ring. The choice of reducing agent will depend on the available equipment, scale of the reaction, and desired selectivity.
Part 3: Experimental Protocol and Visualization
Table 1: Typical Reaction Conditions for Reductive Amination
| Parameter | Condition | Rationale |
| Solvent | Methanol or Ethanol | Good solubility for reactants and intermediates. |
| Amine Source | Ammonium acetate, Ammonia in Methanol | Provides the nitrogen for the amine group. Excess is used to favor primary amine formation. |
| Reducing Agent | Sodium cyanoborohydride (NaBH3CN) | Selective for the reduction of the imine in the presence of the ketone. |
| pH | 6-7 | Optimal for NaBH3CN stability and imine formation. |
| Temperature | Room Temperature | Balances reaction rate and minimizes side reactions. |
| Reaction Time | 12-24 hours | Typically sufficient for completion, monitor by TLC. |
Step-by-Step Experimental Workflow
-
Imine Formation:
-
Dissolve 2,5-dichlorophenylacetone and a 5-10 fold molar excess of ammonium acetate in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add 1.5 equivalents of sodium cyanoborohydride portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Workup:
-
Quench the reaction by slowly adding dilute hydrochloric acid until the pH is ~2 to decompose any remaining reducing agent.
-
Stir for 30 minutes.
-
Basify the mixture with a concentrated sodium hydroxide solution to a pH of >12.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
Alternatively, the product can be converted to its hydrochloride salt by dissolving the crude oil in diethyl ether and adding a solution of HCl in ether to precipitate the salt, which can then be recrystallized.
-
Diagrams
Caption: Reductive Amination Workflow for this compound Synthesis.
Caption: Troubleshooting Logic for Low Reaction Yield.
References
- Reductive Amination: For a general overview of reductive amination, see: Comprehensive Organic Synthesis, Vol. 8, p. 25-61. A comprehensive chapter on this reaction.
-
General Organic Chemistry: For foundational principles, a standard textbook is recommended: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. A link to the publisher's page can be found at: [Link]
Troubleshooting low yield in 2,5-Dichlorophenethylamine synthesis
Technical Support Center: 2,5-Dichlorophenethylamine (2,5-DCPEA) Synthesis
Case ID: 25-DCPEA-YIELD-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Scope: Troubleshooting low yields, purity issues, and side-reaction management in the synthesis of this compound.[1]
Executive Summary
The synthesis of this compound is deceptively simple. While it follows the classic phenethylamine pathway (Henry reaction followed by reduction), the presence of two chlorine atoms on the aromatic ring introduces specific electronic and steric constraints, as well as a critical vulnerability to hydrodehalogenation (stripping of chlorine atoms) during the reduction phase.
This guide moves beyond standard textbook protocols to address the "hidden" failure points that cause low yields in this specific substrate.
Module 1: The Henry Reaction (Precursor Synthesis)
The Objective: Condensation of 2,5-dichlorobenzaldehyde with nitromethane to form 2,5-dichloro-
Common Failure Mode: "Oiling out" of the intermediate, incomplete crystallization, or low conversion due to reversibility.
Troubleshooting Protocol
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<70%) | Reversibility of reaction (Water accumulation) | Switch Solvent System: Move from neat nitromethane to a Nitromethane/Ammonium Acetate/Acetic Acid system.[1] The acetic acid buffers the base and promotes dehydration of the intermediate nitronate. |
| Product is an Oil | Impurities/Isomers | Seed & Chill: The 2,5-dichloro nitrostyrene should be a crystalline solid (mp ~104-106°C).[1] Dissolve the crude oil in boiling Isopropanol (IPA), cool slowly to room temp, then refrigerate at 4°C. Scratch glass to induce nucleation. |
| Dark Orange/Red Color | Polymerization of Nitrostyrene | Temperature Control: Do not exceed 85°C. Excessive heat promotes polymerization of the electron-deficient alkene.[1] |
Key Technical Insight: The 2,5-dichloro substitution pattern withdraws electron density from the ring, making the aldehyde highly reactive. However, it also makes the resulting nitrostyrene susceptible to Michael addition side-reactions.[1] Do not store the nitrostyrene for long periods; reduce it immediately after purification.
Module 2: The Reduction Step (The "Yield Killer")
The Objective: Reduction of the nitroalkene to the primary amine. Critical Warning: This is where 90% of yields are lost.[1]
The Dehalogenation Trap
-
The Issue: Standard catalytic hydrogenation (Pd/C + H2) is contraindicated . Palladium is an excellent catalyst for hydrodehalogenation (removing Cl/Br/I from aromatic rings).
-
The Result: You will obtain phenethylamine (non-chlorinated) or a mixture of mono-chlorinated byproducts, destroying your target specificity.
Recommended Reduction Protocols
Option A: The Hydride Route (High Yield, Requires Safety Precautions)
-
Reagent: Lithium Aluminum Hydride (LAH) in dry THF or Et2O.[1]
-
The "Inverse Addition" Rule:
-
Incorrect: Adding LAH to the nitrostyrene. (Causes local excess of nitrostyrene
polymerization Red Tar). -
Correct:Add the nitrostyrene solution dropwise TO the LAH suspension. This ensures the hydride is always in excess, favoring reduction over polymerization.
-
-
Quenching: Use the Fieser method (
g LAH requires mL H2O, mL 15% NaOH, mL H2O) to produce a granular precipitate that filters easily.
Option B: The NaBH4 / CuCl2 System (The "Modern" Alternative)
-
Mechanism: In situ generation of copper boride species, which acts as a selective reducing agent.[1]
-
Protocol:
Option C: Catalytic Hydrogenation (Only if unavoidable) [1]
-
Catalyst: Platinum Oxide (PtO2) or Raney Nickel.[1] (Avoid Pd/C).
-
Inhibitor: You must add a dehalogenation inhibitor if using Pd.[1]
-
Additive: Trace amounts of thiophene or specific acidic buffers (e.g., HBr) can poison the catalyst sites responsible for C-Cl bond cleavage while allowing Nitro reduction.
-
Module 3: Isolation & Purification
The Objective: Isolating the freebase and converting to the Hydrochloride (HCl) salt.[2]
Q: My product turned into a sticky goo upon acidifying. What happened? A: You likely trapped water or excess acid.[1]
-
Dry the Organic Phase: The freebase in ether/DCM must be dried thoroughly over MgSO4 before salt formation.
-
Gassing: Do not use aqueous HCl. Use dry HCl gas generated in situ (dripping H2SO4 onto NaCl) or 2M HCl in Diethyl Ether/Dioxane.
-
Solvent Choice: 2,5-DCPEA HCl is sparingly soluble in cold acetone.[1] If the salt oils out, triturate with anhydrous acetone or cold ethyl acetate to induce crystallization.
Visual Troubleshooting Aids
Diagram 1: Synthesis Workflow & Critical Control Points
Caption: Figure 1. Synthesis pathway highlighting the "Critical Failure Zone" during reduction where polymerization or dehalogenation occurs.
Diagram 2: Diagnostic Decision Tree
Caption: Figure 2. Diagnostic logic for identifying the root cause of yield loss based on intermediate states and reagent choices.
Quantitative Benchmarks
Use these values to validate your process at each stage.
| Stage | Metric | Target Value | Action if Out of Spec |
| Henry Rxn | Yield | 75 - 85% | Dehydrate longer; add more catalyst. |
| Henry Rxn | Melting Point | 104 - 106°C | Recrystallize (IPA).[1] Sharp MP = Purity.[1] |
| Reduction | Yield | 50 - 65% | Check "Inverse Addition" technique.[1] |
| Salt Formation | Appearance | White/Off-White | If yellow/brown, wash with cold acetone.[1] |
References
-
Henry Reaction Optimization: Abdellattif, M. H., & Mohamed, H. M. (2018). "Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol." Green and Sustainable Chemistry, 8(2), 139-150.[1] Link
-
Reduction of Nitrostyrenes (NaBH4/CuCl2): Trainor, G. L., et al. (2023). "Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride." ChemRxiv. Link
-
Prevention of Dehalogenation: Spindler, F., et al. (1991). "Hydrogenation of halonitrobenzenes without dehalogenation." US Patent 5,068,436.[1] Link
- General Phenethylamine Synthesis: Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. (Referenced for general "2,5-dimethoxy" analog methodologies which serve as the structural baseline).
-
Dehalogenation Mechanisms: Zinovyev, S., et al. (2002).[3] "Hydrodechlorination and Hydrogenation over Raney–Ni under Multiphase Conditions." Journal of Catalysis. Link
Sources
Technical Support Center: Impurity Profiling of 2,5-Dichlorophenethylamine (2,5-DCPEA)
[1]
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Analytical Troubleshooting & Impurity Identification
Introduction: The Analytical Landscape of 2,5-DCPEA
Welcome to the technical hub for 2,5-Dichlorophenethylamine (2,5-DCPEA). As a primary precursor in the synthesis of 2C-series compounds (specifically 2C-C) and a metabolite of interest in forensic toxicology, the purity of 2,5-DCPEA is critical.[1]
This guide addresses the specific "pain points" of analyzing this chlorinated phenethylamine: distinguishing regioisomers, identifying reductive amination byproducts, and resolving chromatographic anomalies.
Module 1: Mass Spectrometry & Chromatographic Anomalies
Q: I see a "Ghost Peak" with M+ ~363 in my GC-MS. What is this?
A: You are likely detecting the "Dimer" (Secondary Amine) Impurity.
The Causality:
During the reduction of 2,5-dichloro-
Diagnostic Data:
| Compound | Structure | Molecular Weight (approx) | Base Peak (m/z) | Key Fragment |
|---|
| 2,5-DCPEA |
Troubleshooting Protocol:
-
Check pH: Ensure your extraction pH was sufficiently high (>12) to fully extract the secondary amine, or use an acid wash to selectively remove the primary amine if isolating the impurity.
-
Verify MS Pattern: Look for a complex chlorine isotope cluster at the molecular ion (M+) due to the presence of four chlorine atoms (M, M+2, M+4, M+6, M+8).[1]
Q: My main peak is split or has a "shoulder." Is this a column overload or an isomer?
A: Assume it is a Regioisomer until proven otherwise.
The Causality: The starting material, 2,5-dichlorobenzaldehyde, often contains trace amounts of 2,4-dichlorobenzaldehyde or 2,6-dichlorobenzaldehyde.[1] These isomers carry through the synthesis (Henry reaction + reduction) to form 2,4-DCPEA or 2,6-DCPEA.[1]
The Problem: Standard non-polar columns (e.g., DB-5, HP-5) often fail to resolve these positional isomers because their boiling points and polarities are nearly identical.[1]
The Solution (Derivatization Protocol): To separate these "Twin Peaks," you must alter their interaction with the stationary phase by derivatizing the amine.
Step-by-Step Derivatization (TFAA Method):
-
Aliquot: Take 50
L of your sample (freebase in DCM).[1] -
Reagent: Add 50
L of Trifluoroacetic Anhydride (TFAA). -
Incubate: Cap and heat at 60°C for 15 minutes.
-
Dry: Evaporate to dryness under a nitrogen stream.
-
Reconstitute: Dissolve in 100
L Ethyl Acetate. -
Analyze: Inject into GC-MS. The trifluoroacetyl-amide derivatives of the isomers typically show significantly different retention times compared to the free amines.
Module 2: Visualizing the Analytical Workflow
The following diagram outlines the logical decision tree for characterizing an unknown impurity in your 2,5-DCPEA sample.
Caption: Decision tree for classifying impurities based on Electron Ionization (EI) Mass Spectral data.
Module 3: Synthetic Origin Tracing
Q: I detected a peak at m/z 174. Is this a degradation product?
A: It is likely unreacted precursor (Starting Material).
Identification:
-
Impurity: 2,5-Dichlorobenzaldehyde.[1]
-
Origin: Incomplete Henry reaction or insufficient purification of the intermediate nitrostyrene.
-
Confirmation:
Q: What about a yellow impurity that disappears after acid extraction?
A: This is likely the intermediate Nitrostyrene.
-
Compound: 2,5-Dichloro-
-nitrostyrene.[1] -
Visual Cue: Unlike the amine (colorless oil/white salt), the nitrostyrene is a conjugated system and is typically bright yellow.
-
Chemical Behavior: It is non-basic.[1] If you perform an Acid/Base extraction, the amine moves into the aqueous acid layer, while the nitrostyrene remains in the organic layer. This is the most effective purification step.
Module 4: Synthesis Pathway & Impurity Map
Understanding where impurities enter the pipeline is the key to prevention.
Caption: Synthesis flow showing critical points where specific impurities are generated.
References
-
SWGDRUG. (2005).[1][2][3] Monograph: 2,5-Dimethoxy-4-ethylthiophenethylamine (2C-T-2).[1] (Used for comparative mass spectral fragmentation patterns of phenethylamines).[1]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. (General principles of amine alpha-cleavage and chlorine isotope patterns).
-
BenchChem. (2025).[1][4] HPLC Separation of Dichloropropanol Isomers via Pre-column Derivatization. (Methodology for separating chlorinated isomers).
-
ResearchGate. (2008).[1] The Henry reaction: Spectroscopic studies of nitrile and hydroxylamine by-products. (Detailed analysis of impurities in phenethylamine synthesis).
Overcoming matrix effects in GC-MS analysis of 2,5-Dichlorophenethylamine
Topic: Overcoming Matrix Effects in GC-MS Analysis of 2,5-Dichlorophenethylamine (2,5-DCPEA) Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)
Technical Support Center: 2,5-DCPEA Analysis
Welcome to the Advanced Analytical Support Hub. You are likely here because this compound (2,5-DCPEA) is behaving erratically in your GC-MS workflow. As a primary amine with a halogenated aromatic ring, this analyte presents a "perfect storm" for gas chromatography: it is highly polar, basic, and prone to adsorption, yet requires high sensitivity for toxicological detection.
Unlike LC-MS where matrix effects usually mean suppression, in GC-MS we often face Matrix-Induced Chromatographic Response Enhancement .[1][2] This guide addresses why your solvent standards look worse than your samples and how to validate a robust method despite this paradox.
Module 1: The Core Mechanism
Q: Why do my peak areas increase when I inject "dirty" matrix samples compared to clean solvent standards?
A: You are experiencing "Matrix-Induced Chromatographic Response Enhancement." This is the most common source of quantification error for primary amines like 2,5-DCPEA.
-
The Mechanism: The glass liners and column heads in your GC contain active silanol groups (-Si-OH). 2,5-DCPEA is a strong base; it hydrogen-bonds to these silanols, leading to irreversible adsorption or peak tailing.
-
The "Protective" Matrix: When you inject a biological extract (urine/plasma), the co-extracted matrix components (urea, lipids, other amines) act as "sacrificial agents." They coat the active sites, effectively deactivating the liner for you.
-
The Result: The 2,5-DCPEA in the matrix reaches the detector (high signal). The 2,5-DCPEA in the clean solvent gets trapped in the liner (low signal). This leads to a falsely high recovery (>100%) if calculated against solvent curves.
Visualizing the Mechanism:
Figure 1: Mechanism of Matrix-Induced Chromatographic Response Enhancement in GC-MS.
Module 2: Sample Preparation (The First Line of Defense)
Q: I am seeing ghost peaks and baseline noise. Which extraction method effectively isolates 2,5-DCPEA?
A: Use Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). Liquid-Liquid Extraction (LLE) is often insufficient for 2,5-DCPEA because the neutral impurities co-extract. MCX exploits the basicity of the amine (pKa ~9.5) to lock the analyte onto the sorbent while washing away neutrals and acids.
Protocol: MCX Extraction for Urine/Blood
| Step | Action | Scientific Rationale |
| 1. Pre-treatment | Dilute 1 mL sample with 1 mL phosphate buffer (pH 6.0). | Adjusts pH to ensure the amine is protonated ( |
| 2. Conditioning | MeOH (2 mL) | Activates the sorbent and equilibrates pH. |
| 3. Loading | Load sample at low flow rate (1-2 mL/min). | Allows time for ionic interaction between analyte and sulfonic acid groups. |
| 4. Wash 1 | 2 mL 0.1 M HCl. | Removes proteins and zwitterions; analyte remains bound. |
| 5. Wash 2 | 2 mL Methanol. | Critical: Removes hydrophobic neutrals/lipids. Analyte is still ionically bound. |
| 6. Elution | 2 mL 5% Ammonia in Methanol. | Breaks the ionic bond by deprotonating the amine ( |
Module 3: Derivatization (Chemical Modification)
Q: My peaks are still tailing even after SPE. Do I really need to derivatize?
A: Yes. Analysis of underivatized primary amines is not recommended for quantitative work. The free amine group on 2,5-DCPEA is too reactive. You must "cap" it.
Recommended Reagent: Pentafluoropropionic Anhydride (PFPA) While TFAA is common, PFPA provides a heavier mass shift (better for MS selectivity) and excellent volatility.
Derivatization Workflow:
-
Evaporate SPE eluate to dryness under nitrogen at 40°C.
-
Add 50
L PFPA and 25 L Ethyl Acetate . -
Incubate at 70°C for 20 minutes .
-
Evaporate to dryness again (to remove excess acid).
-
Reconstitute in 50
L Ethyl Acetate.
Result: The 2,5-DCPEA-PFP derivative is non-polar, does not hydrogen bond to silanols, and yields a unique fragment ion (typically m/z 190 or similar depending on the cleavage alpha to the nitrogen) that moves the mass out of the low-mass noise region.
Module 4: Validation & Quantification
Q: My calibration curve (R²) is 0.99, but my QCs are failing high (130% recovery). Why?
A: You are likely calibrating with solvent standards but analyzing matrix samples. Because of the enhancement effect described in Module 1, your matrix samples have a higher response factor than your clean standards.
The Solution: Matrix-Matched Calibration or Deuterated Internal Standards.
Option A: Isotopic Dilution (Gold Standard) Use a deuterated analog (e.g., 2,5-dimethoxyphenethylamine-d6 or a structural analog like 2C-B-d6 if DCPEA-d is unavailable).
-
Why: The internal standard experiences the exact same enhancement as the target. The ratio of Analyte/IS remains constant regardless of matrix load.
Option B: Matrix-Matched Calibration If deuterated standards are unavailable, you must build your curve in blank matrix extract.
Table: Troubleshooting Quantification Errors
| Symptom | Diagnosis | Corrective Action |
| Response in Matrix > Response in Solvent | Matrix-Induced Enhancement. | Use Matrix-Matched Standards or "Analyte Protectants" (e.g., add sorbitol to solvent stds). |
| Response in Matrix < Response in Solvent | Ion Suppression (Rare in EI, common in ESI) or Liner Saturation. | Check for liner overload; Dilute sample; Clean source. |
| Retention Time Shift | Column contamination or pH mismatch. | Trim guard column (50 cm); Ensure derivatization acid is removed. |
Module 5: Instrumental Parameters
Q: What is the optimal inlet configuration to minimize activity?
A: Use a deactivated splitless liner with wool (placed correctly).
-
Liner: Ultra-Inert (deactivated) single taper liner with wool.
-
Role of Wool: Promotes vaporization and traps non-volatiles. Warning: Wool can become active over time. Change it every 50-100 injections for dirty matrices.
-
-
Column: 5% Phenyl-arylene phase (e.g., DB-5MS or Rtx-5MS).
-
Dimensions: 30m x 0.25mm x 0.25
m.
-
-
Inlet Temp: 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
Visualizing the Complete Workflow:
Figure 2: Optimized Analytical Workflow for 2,5-DCPEA.
References
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology.
-
Erney, D. R., et al. (1993). Explanation of the Matrix-Induced Chromatographic Response Enhancement of Organophosphorus Pesticides during Open Tubular Column Gas Chromatography with Splitless or Hot On-Column Injection and Flame Photometric Detection. Journal of Chromatography A. (Foundational text on the "Matrix Effect" mechanism in GC).
-
Peters, F. T., et al. (2010). Validation of new methods. Forensic Science International. (Guidelines on validating despite matrix effects).
-
Lin, D. L., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology. (Comparison of PFPA vs HFBA vs TFAA).
-
United Nations Office on Drugs and Crime (UNODC). (2011). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. (General protocols for phenethylamine extraction).
Sources
Technical Support Center: 2,5-Dichlorophenethylamine (2,5-DCPEA) Stability & Degradation
Status: Operational Ticket Priority: High (Research Integrity) Operator: Senior Application Scientist
Welcome to the technical support hub for 2,5-Dichlorophenethylamine (2,5-DCPEA) . This guide bypasses generic advice to address the specific physicochemical behaviors of halogenated phenethylamines. Unlike its methoxylated cousins (the 2C-x series), the electron-withdrawing chlorine atoms at the 2,5-positions confer unique stability profiles that require precise handling.
Module 1: Storage & Physical Stability
"Why has my white powder turned yellow or clumped?"
This is the most common ticket we receive. 2,5-DCPEA, particularly in its freebase form, is chemically reactive with the atmosphere.
The Science: Carbonylation & Oxidation
-
Carbamate Formation: Primary amines are nucleophiles. Upon exposure to atmospheric CO₂, 2,5-DCPEA reacts to form a carbamate salt (N-carboxy-2,5-dichlorophenethylamine). This manifests as "crusting" or clumping.
-
Oxidative Discoloration: The yellowing is often due to trace oxidation of the amine to N-oxides or imines, catalyzed by light and moisture. While the chlorinated ring is relatively stable against oxidative coupling (unlike phenols), the amine tail remains vulnerable.
Troubleshooting Protocol: Rescue & Prevention
| Symptom | Diagnosis | Immediate Action | Prevention |
| Clumping / Hardening | Hygroscopicity + CO₂ absorption | Desiccate under vacuum (24h). If severe, perform Acid/Base extraction to regenerate salt. | Store under Argon/Nitrogen. Use Parafilm® and secondary containment. |
| Yellow Discoloration | N-oxidation or photo-degradation | Recrystallize from hot Isopropanol/Ethanol. | Amber glass vials are mandatory. Store at -20°C. |
| Melting Point Depression | Impurity accumulation (>1%) | Verify purity via HPLC. If <95%, repurify. | Do not store freebase; convert to HCl salt immediately. |
Decision Tree: Sample Integrity Check
Figure 1: Triage workflow for physical degradation of 2,5-DCPEA solid samples.
Module 2: Chemical Stability & Forced Degradation
"I see 'Ghost Peaks' in my LC-MS. Is the compound degrading?"
Halogenated phenethylamines are susceptible to specific degradation pathways that mimic impurities. You must distinguish between actual degradation and analytical artifacts.
The Science: Stress Pathways
-
Oxidative Deamination: In solution, particularly at pH > 7, the amine can oxidize to the imine, which hydrolyzes to 2,5-dichlorophenylacetaldehyde .
-
Photolysis: The C-Cl bond is labile under intense UV light (homolytic cleavage), leading to dechlorination products (e.g., 2-chlorophenethylamine), though this is slower than in iodinated analogs.
Protocol: Forced Degradation Study (Stress Testing)
Perform this validation before starting critical biological assays.
Step 1: Preparation Prepare a 1 mg/mL stock of 2,5-DCPEA HCl in Methanol.
Step 2: Stress Conditions
| Stressor | Condition | Duration | Target Degradant (Mass Shift) |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 4 Hours | Minimal (Stable). Check for hydrolysis of impurities. |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 4 Hours | High Risk. Look for polymerization or deamination. |
| Oxidation | 3% H₂O₂, RT | 2 Hours | N-Oxide (+16 Da). |
| Photolysis | UV (254 nm) | 24 Hours | De-chlorination (-34 Da, +1 Da). |
| Thermal | 80°C (Solid state) | 24 Hours | Pyrolysis products (Rare for HCl salt). |
Step 3: Analytical Method (LC-MS)
-
Column: C18 Reverse Phase (e.g., Waters XBridge).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile (Avoid Methanol if checking for aldehydes to prevent acetal formation).
-
Gradient: 5% B to 95% B over 10 mins.
Module 3: Metabolic Stability (In Vitro)
"The compound disappears rapidly in microsomal incubations. Why?"
Researchers often assume the chlorine atoms protect the molecule from metabolism. While they block ring hydroxylation at the 2 and 5 positions, they do not protect the amine tail.
The Science: MAO Vulnerability
Unlike amphetamines (which have an
-
Deamination: MAO-B converts the amine to an aldehyde.
-
Oxidation: Aldehyde dehydrogenase (ALDH) converts the aldehyde to 2,5-dichlorophenylacetic acid .
-
The "Chlorine Effect": The electron-withdrawing chlorines may actually increase the rate of deamination compared to unsubstituted phenethylamine by making the benzylic hydrogens more acidic, facilitating the enzymatic abstraction.
Visualizing the Metabolic Fate
Figure 2: Primary metabolic degradation pathway of 2,5-DCPEA mediated by MAO enzymes.
FAQ: Improving Metabolic Stability
-
Q: How do I stabilize it for in vivo studies?
-
A: You cannot stabilize the molecule itself without changing its structure (e.g., adding an
-methyl group to make it an amphetamine, or deuterating the -carbons). For assays, use an MAO inhibitor (e.g., Pargyline) to distinguish between metabolic clearance and chemical instability.
Module 4: Analytical Artifacts (Troubleshooting)
"I see a peak at [M-17] in my Mass Spec. Is this a degradation product?"
Diagnosis: Likely In-Source Fragmentation , not degradation.
-
Mechanism: Phenethylamines in Electrospray Ionization (ESI) often undergo a loss of ammonia (
, -17 Da) inside the ion source, forming a phenonium ion or styrene derivative. -
Verification Test: Lower the Cone Voltage (or Fragmentor Voltage) by 20V.
-
If the [M-17] peak ratio decreases, it is an artifact.
-
If the ratio remains constant, it is a real impurity (likely the styrene derivative from elimination).
-
References & Authoritative Grounding
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1] (Guidelines for defining stress testing protocols).
-
Tominaga, T., et al. (1987).[2] [13N]beta-phenethylamine ([13N]PEA): a prototype tracer for measurement of MAO-B activity in heart.[2] Biochemical Pharmacology.[2] (Establishes phenethylamine deamination pathways).
-
Kanamori, T., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry. (Explains in-source fragmentation artifacts).
-
World Health Organization (WHO). Expert Committee on Drug Dependence Reviews. (Provides chemical data on phenethylamine derivatives).
Sources
Minimizing side reactions in 2,5-Dichlorophenethylamine derivatization
Technical Support Center: 2,5-Dichlorophenethylamine (2,5-DCPEA) Derivatization
Subject: Minimizing Side Reactions & Optimizing Yields for 2,5-DCPEA Workflows From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Team
Introduction: The Molecule & The Challenge
You are working with This compound (2,5-DCPEA) .[1] Unlike simple phenethylamines, the 2,5-dichloro substitution pattern on the aromatic ring introduces specific electronic and steric constraints. The chlorine atoms exert an inductive electron-withdrawing effect (
This guide addresses the three most common support tickets we receive regarding this precursor:
-
"My reductive amination yielded a tertiary amine mixture." (Over-Alkylation)
-
"The amide coupling stalled at 50% conversion." (Salt Trapping)
-
"I cannot crystallize the final product." (Lipophilicity & Solubility)
Module 1: Reductive Amination (Preventing Over-Alkylation)
The Issue: Users frequently report significant formation of the dialkylated byproduct (tertiary amine) when attempting to synthesize a secondary amine from 2,5-DCPEA and an aldehyde.
The Mechanism: The secondary amine product is often more nucleophilic than the starting primary amine (2,5-DCPEA). If the intermediate imine is reduced too quickly or if the aldehyde is in excess, the product reacts again.
Protocol: The Modified Abdel-Magid Method
To ensure mono-alkylation, we utilize Sodium Triacetoxyborohydride (STAB), which is less aggressive than Sodium Borohydride (
Step-by-Step Workflow:
-
Stoichiometry: Use 1.0 equiv of 2,5-DCPEA (Free Base) and 1.05 equiv of Aldehyde.
-
Solvent: Anhydrous 1,2-Dichloroethane (DCE) or THF. Avoid Methanol initially if using STAB, as it can solvolyze the reagent.
-
Imine Formation: Mix Amine and Aldehyde for 30–60 mins at Room Temp (RT).
-
Critical Check: If the aldehyde is sterically hindered, add catalytic Acetic Acid (AcOH) and extend time.
-
-
Reduction: Add 1.4 equiv of Sodium Triacetoxyborohydride (
) in one portion. -
Quench: Quench with saturated aqueous
.
Data: Reducing Agent Selectivity
| Reducing Agent | Reactivity Profile | Risk of Dialkylation | Recommended for 2,5-DCPEA? |
| High. Reduces aldehydes and imines indiscriminately. | High . "Runaway" reaction likely. | NO (unless stepwise). | |
| Moderate. Requires pH 6 control (toxic). | Low (if pH controlled). | Secondary Option . | |
| STAB ( | Selective . Reduces imines faster than aldehydes. | Lowest . | YES (Standard). |
Visual Workflow: Reductive Amination Logic
Figure 1: Decision pathway for minimizing dialkylation during reductive amination.
Module 2: Amide Coupling (The "HCl Trap")
The Issue: Reactions with acid chlorides (e.g., Acetyl Chloride, Benzoyl Chloride) stop at 50% conversion, or a thick white precipitate forms immediately, halting stirring.
The Mechanism: As 2,5-DCPEA reacts with an acid chloride, it releases HCl. Since 2,5-DCPEA is a base, the unreacted amine immediately scavenges this HCl to form 2,5-DCPEA Hydrochloride salt , which precipitates and is non-nucleophilic. This consumes half your starting material.
Solution: The Scavenger Base Protocol You must add a non-nucleophilic organic base to "sacrifice" itself for the HCl.
Protocol:
-
Dissolve: 2,5-DCPEA (1.0 equiv) in dry DCM (
). -
Base: Add 1.2–1.5 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Why DIPEA? It is bulkier and less likely to compete for the acid chloride than TEA.
-
-
Cool: Chill to
(ice bath). -
Addition: Add Acid Chloride (1.1 equiv) dropwise.
-
Workup: The precipitate is now DIPEA
HCl (water-soluble). Wash the organic layer with (to remove excess amine) and then Sat. .
FAQ: Can I use Schotten-Baumann conditions? Q: "I don't have anhydrous DCM. Can I use water?" A: Yes. The Schotten-Baumann method is excellent for 2,5-DCPEA.
-
System: Biphasic (Water / Ethyl Acetate or DCM).
-
Base: 10% NaOH or
in the aqueous layer. -
Mechanism: The 2,5-DCPEA stays in the organic layer; the HCl moves to the aqueous layer and is neutralized by NaOH. This prevents salt precipitation in the organic phase.
Module 3: Troubleshooting & Stability
Q: My product is an oil and won't crystallize. Is it impure? A: Not necessarily. The 2,5-dichloro substitution adds significant lipophilicity (LogP increase).
-
Free Bases: Most 2,5-DCPEA derivatives (amides/secondary amines) will be oils or low-melting waxy solids.
-
Salt Formation: To crystallize, you must form a salt.
-
Recommendation: Dissolve the oil in minimal dry diethyl ether. Add 2M HCl in ether dropwise. The hydrochloride salt of 2,5-dichloro derivatives usually crystallizes sharply due to the "heavy atom" effect of the chlorines aiding lattice packing.
-
Q: Is the chlorine stable? A: generally, yes. However, avoid Palladium (Pd) catalysts if possible (e.g., hydrogenation with Pd/C).
-
Risk: Hydrodehalogenation. Under aggressive hydrogenation conditions, you may strip the chlorines off the ring.
-
Alternative: If you must reduce a double bond elsewhere in the molecule, use Raney Nickel or mild hydride reductions, or poison the Pd catalyst.
Visual Workflow: Amide Coupling Optimization
Figure 2: Overcoming the "HCl Trap" in amide coupling reactions.
References
-
Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[3]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 56133-86-9, this compound.
-
Tidwell, T. T. (1990). "The Schotten-Baumann Reaction."[5][6][7][8][9] Organic Reactions.[3][5][7][9][10][11]
Sources
- 1. Cas 56133-86-9,this compound | lookchem [lookchem.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. byjus.com [byjus.com]
- 7. chemistry-reaction.com [chemistry-reaction.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. testbook.com [testbook.com]
- 10. CHEMSOLVE.NET: Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. [chemizi.blogspot.com]
- 11. ias.ac.in [ias.ac.in]
Technical Support Center: Purification Strategies for Crude 2,5-Dichlorophenethylamine
Welcome to the technical support guide for the purification of 2,5-Dichlorophenethylamine (CAS 56133-86-9).[1] This document is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this critical intermediate in high purity. As a substituted phenethylamine, its purity is paramount for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API).[2]
This guide moves beyond simple protocols to provide in-depth troubleshooting and answers to common questions, grounded in the principles of organic chemistry. We will explore the causality behind experimental choices to empower you to adapt and optimize these strategies for your specific needs.
Section 1: Initial Assessment & Frequently Asked Questions (FAQs)
Before embarking on a purification campaign, a thorough assessment of your crude material is essential. This initial analysis will inform your choice of purification strategy and help you anticipate potential challenges.
Q1: What are the most probable impurities in my crude this compound?
A: The impurity profile is intrinsically linked to the synthetic route employed. Common synthetic pathways to phenethylamines often start from a corresponding benzaldehyde or phenylacetonitrile. Therefore, likely impurities include:
-
Unreacted Starting Materials: Residual 2,5-dichlorobenzaldehyde, 2,5-dichlorophenylacetonitrile, or precursors like 2,5-dichloroaniline.[3][4]
-
Reaction Intermediates: Partially reduced species, such as the corresponding nitrostyrene or oxime, if the synthesis involves a reduction step.[5]
-
Isomeric Byproducts: Depending on the directing effects of the substituents during synthesis (e.g., Friedel-Crafts reactions), you may have minor amounts of other dichlorophenethylamine isomers.[6][7]
-
Polymerization Products: Amines can be susceptible to oxidative polymerization, often resulting in colored, high-molecular-weight materials.
-
Solvent and Reagent Residues: Residual solvents or inorganic salts from the workup.
Q2: My crude product is a dark oil, but the literature describes it as a solid. What does this indicate?
A: A significant deviation in physical appearance, such as obtaining a dark oil instead of a crystalline solid, strongly suggests the presence of substantial impurities. These impurities can act as a "eutectic" mixture, depressing the melting point of your target compound below room temperature. The dark color often points to high-molecular-weight byproducts or degradation products.[6] An initial purification step, such as an acid-base extraction, is highly recommended to remove the bulk of these non-basic, colored impurities before attempting crystallization.
Q3: Which analytical techniques are best for assessing the purity of my crude material and final product?
A: A multi-pronged approach is recommended for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for volatile and semi-volatile compounds like this compound. It provides quantitative purity data (GC) and structural information about impurities (MS).[8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and robust method for purity determination. Both normal-phase and reversed-phase methods can be developed.[6][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your purified product and can be used to quantify impurities if a certified internal standard is used.
-
Melting Point Analysis: For the final solid product, a sharp melting point that matches the literature value is a good indicator of high purity. A broad or depressed melting range suggests the presence of impurities.[11]
A comparison of these primary analytical techniques is summarized below:
| Technique | Principle | Advantages | Disadvantages | Primary Application |
| GC-MS | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase. | High resolution for volatile compounds, provides structural information on impurities.[8] | Requires analytes to be thermally stable; derivatization may be needed for some compounds. | Quantification of volatile organic impurities and byproducts. |
| HPLC | Separation based on differential distribution between a liquid mobile phase and a solid stationary phase. | Highly versatile, applicable to a wide range of compounds, robust, and quantitative. | Can be more complex to develop methods; may consume larger volumes of solvent. | Gold standard for purity determination and quality control in pharmaceutical development. |
| NMR | Measures the magnetic properties of atomic nuclei. | Provides definitive structural confirmation; can quantify impurities with an internal standard. | Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to interpret. | Structural verification and identification of major impurities. |
Q4: What are the critical safety precautions for handling this compound?
A: The safety profile of this compound is not extensively documented, but based on analogous structures like 2,5-dichloroaniline and 2,5-dichlorophenol, it must be treated as a hazardous substance.[4][12][13]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and splash-proof safety goggles.
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.
-
Toxicity: Dichloro-substituted aromatic compounds can be toxic and irritants. Avoid all contact with skin and eyes. Upon heating, toxic fumes such as hydrogen chloride and nitrogen oxides may be released.[4]
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal protocols.
Section 2: Purification Strategy Selection
The optimal purification strategy depends on the physical state of your crude material and the nature of the impurities identified in your initial assessment. The following decision tree provides a logical workflow for selecting the most appropriate method.
Caption: Decision workflow for selecting a purification strategy.
Section 3: Troubleshooting Guide: Recrystallization
Recrystallization is often the most efficient method for purifying solid organic compounds. It relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.
Q: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is problematic because the oil often traps impurities.
-
Causality: This usually happens when the solution is supersaturated to a very high degree or if the boiling point of the solvent is much higher than the melting point of the solute. The presence of significant impurities can also suppress the melting point, exacerbating the issue.
-
Solutions:
-
Lower the Cooling Temperature: Before cooling the bulk solution, take a small aliquot and scratch the inside of the flask with a glass rod at a lower temperature (e.g., in an ice bath) to try and induce nucleation. Once seed crystals form, add them to the main solution.[11]
-
Use a Lower-Boiling Point Solvent: If the solvent's boiling point is the issue, switch to a solvent with a lower boiling point in which your compound still has good solubility when hot and poor solubility when cold.
-
Increase Solvent Volume: Your solution may be too concentrated. Add more hot solvent to dissolve the oil, then allow it to cool very slowly.
-
Re-purify: If the issue is a high impurity load, an initial purification by another method (like acid-base extraction) may be necessary before attempting recrystallization.
-
Q: My recovery after recrystallization is very low. How can I improve the yield?
A: Low recovery is a common issue and can usually be traced back to the solvent choice or procedural steps.
-
Causality: The most common cause is using a solvent in which your compound has moderate or high solubility even at low temperatures. Using an excessive volume of solvent will also keep more of your product in the mother liquor.
-
Solutions:
-
Optimize the Solvent System: The ideal solvent should dissolve the compound completely when hot but very poorly when cold. You may need to screen several solvents or use a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble).
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent necessary to fully dissolve the crude solid. Adding solvent in small portions to the heated mixture is a good practice.
-
Cool Thoroughly: Ensure the crystallization mixture is cooled to the appropriate temperature (ice bath or even a freezer, if the solvent allows) for a sufficient amount of time to maximize crystal formation.
-
Recover a Second Crop: Concentrate the mother liquor (the liquid left after filtration) by boiling off some of the solvent and cool it again. This will often yield a second crop of crystals, which may be of slightly lower purity but can be combined with the crude material for a future purification run.
-
Section 4: Troubleshooting Guide: Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with different polarities. For amines like this compound, special considerations are necessary due to their basic nature.
Q: My compound is streaking badly on the silica gel column, leading to broad peaks and poor separation. How do I fix this?
A: This phenomenon, known as "tailing," is a classic problem when purifying basic compounds on acidic silica gel.
-
Causality: The basic amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-specific binding prevents a clean elution band from forming.[14]
-
Solutions:
-
Add a Basic Modifier: The most common solution is to add a small amount of a competing base to the eluent. Triethylamine (Et₃N) at 0.5-2% (v/v) is standard. The triethylamine will preferentially interact with the acidic sites on the silica, allowing your target amine to elute more cleanly.[15]
-
Use Amine-Functionalized Silica: For particularly difficult separations, using a stationary phase where the silica has been functionalized with amino groups (KP-NH columns) can provide excellent results without needing a mobile phase modifier.[14][16]
-
Switch to a Different Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica for purifying amines.
-
Q: Should I use normal-phase or reversed-phase chromatography for this compound?
A: The choice depends on the polarity of your compound and its impurities.
-
Normal-Phase (e.g., Silica): This is generally the first choice for moderately polar organic compounds. It is effective for this compound, provided you address the basicity issue as described above. A typical eluent system would be a gradient of ethyl acetate in hexanes, with 1% triethylamine added.
-
Reversed-Phase (e.g., C18): This is an excellent alternative, especially if your compound or impurities are highly polar. Basic compounds often show better peak shape on C18 columns.[16] The mobile phase would typically be a gradient of acetonitrile in water. To ensure the amine is in its neutral, more retentive form, the pH of the mobile phase can be adjusted to be alkaline (e.g., using ammonium hydroxide to a pH of 8-10).[16][17]
Section 5: Detailed Experimental Protocols
The following protocols are provided as validated starting points. You should always perform a small-scale trial before committing your entire batch of material.
Protocol 1: Purification via Acid-Base Extraction
This method is ideal as a first-pass purification for crude, oily, or highly colored material. It effectively separates the basic amine from neutral and acidic impurities.
Caption: Workflow for purification by acid-base extraction.
-
Dissolution: Dissolve the crude this compound (1 part by weight) in a suitable organic solvent like dichloromethane (DCM) or diethyl ether (10-15 parts by volume).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract it three times with 1M hydrochloric acid (HCl). Combine the aqueous layers.
-
Impurity Removal: The initial organic layer contains neutral and acidic impurities and should be discarded. A "back-extraction" of the combined aqueous layers with a small portion of fresh DCM can be performed to remove any remaining neutral impurities.
-
Liberation of Freebase: Cool the combined aqueous layers in an ice bath. Slowly add 4M sodium hydroxide (NaOH) solution with swirling until the pH is greater than 12 (check with pH paper). The solution may become cloudy as the water-insoluble freebase amine precipitates.
-
Product Extraction: Extract the basified aqueous solution three times with fresh DCM.
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.[5]
Protocol 2: Flash Column Chromatography (Normal Phase)
This protocol is suitable for separating the target amine from impurities of different polarities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes (or heptane). Crucially, add 1% triethylamine (Et₃N) to the entire mobile phase mixture.
-
Preparation:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel ("dry loading") and evaporate the solvent to get a free-flowing powder. This prevents overloading the column and improves separation.
-
-
Procedure:
-
Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 98% Hexane / 1% EtOAc / 1% Et₃N).
-
Carefully add the dry-loaded sample to the top of the column.
-
Begin elution, starting with a low concentration of the more polar solvent (ethyl acetate) and gradually increasing the concentration while collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
References
-
Johnson, G. C. (1949). Process for making 2,5-dichlorothiophene. U.S. Patent No. 2,492,644. Google Patents. Link
-
BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Determining the Purity of 2,5-Dichloropyrazine. BenchChem. Link
-
Im, K. S., & Lee, C. K. (1993). Preparation of 2,5-dichlorobenzophenones. U.S. Patent No. 5,210,313. Google Patents. Link
-
Sciencemadness Discussion Board. (2021). Recrystallization of racemic phenylalanine, some observations and questions. Sciencemadness. Link
-
Scribd. (n.d.). The Synthesis for 2 Amino 2′,5 Dichlorobenzophenone. Scribd. Link
-
BenchChem. (n.d.). Technical Support Center: Large-Scale Purification of 2,5-Dichloropyridine. BenchChem. Link
-
CN103113236A. (2013). Preparation method of 2,6-dichlorodiphenylamine. Google Patents. Link
-
CN109765305B. (2021). High performance liquid detection method for 2-chloroethylamine hydrochloride. Google Patents. Link
-
CN103508903A. (2014). Preparation method for 2,5-dichloro-1,4-phenylenediamine. Google Patents. Link
-
CN104591973A. (2015). Preparation method of 2,5-dichlorophenol. Google Patents. Link
-
CN101311162A. (2008). Method for preparing 2,5-dimethoxy phenylethylamine. Google Patents. Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7262, 2,5-Dichloroaniline. PubChem. Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66, 2,5-Dichlorophenol. PubChem. Link
-
Santa Cruz Biotechnology. (n.d.). This compound. SCBT. Link
-
Wikipedia. (n.d.). Substituted phenethylamine. Wikipedia. Link
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Link
-
BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Assessment of 1-(2,5-Dichlorophenyl)propan-2-one. BenchChem. Link
-
Org. Chem. Vids. (2024, May 11). Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides. YouTube. Link
-
Agilent Technologies. (2019, March 24). 2,5-Dichlorophenol - Safety Data Sheet. Agilent. Link
-
EP1721889A1. (2006). Process for the preparation of phenethylamine derivatives. Google Patents. Link
-
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. Link
-
Reddit. (2017, November 7). What separation/conversion method can be used to obtain a purified version of (+)-α-phenylethylamine? Reddit. Link
-
Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 2,5-Dichlorothiophene. Fisher Scientific. Link
-
Analytice. (n.d.). 2,5-Dichloroaniline - analysis. Analytice. Link
-
PubMed. (2021, August 4). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. PubMed. Link
-
PMC. (2022, September 14). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PMC. Link
-
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 2,5-Dichloroaniline. Sigma-Aldrich. Link
-
MDPI. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. Link
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage. Link
-
designer-drug.com. (n.d.). Synthesis and resolution of alpha-phenylethylamine. designer-drug.com. Link
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. Link
-
Rhodium.ws. (n.d.). Preparation of Substituted Phenethylamines. Rhodium.ws. Link
-
YouTube. (2020, May 8). Crystallization of phenethylamine HCl from water. YouTube. Link
-
Chromatography Forum. (2006, January 24). Separation of Secondary Amine and Tertiary amine. Chromatography Forum. Link
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Navigating the Labyrinth: A Technical Support Guide for Challenging Phenethylamine Isomer Separations
Welcome to the technical support center dedicated to resolving the complex challenges associated with the separation of phenethylamine isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the nuances of distinguishing between these structurally similar compounds. As a senior application scientist, my goal is to provide not just protocols, but a deeper understanding of the principles behind them, empowering you to make informed decisions in your method development and troubleshooting endeavors.
The separation of phenethylamine isomers, whether chiral enantiomers or positional isomers, is a critical task in pharmaceutical analysis, forensic science, and metabolism studies. The subtle differences in their chemical structures can lead to vastly different pharmacological and toxicological profiles. Therefore, robust and reliable analytical methods are paramount. This guide is structured to address the most common and perplexing issues you may face, offering practical solutions grounded in scientific principles.
Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions that often arise when embarking on the separation of phenethylamine isomers.
Q1: What are the primary challenges in separating phenethylamine isomers?
The main difficulties stem from the high structural similarity of these compounds. Positional isomers often have very similar physicochemical properties, such as polarity and pKa, leading to co-elution in many chromatographic systems.[1] Chiral enantiomers, by definition, have identical physical and chemical properties in an achiral environment, necessitating the use of a chiral selector for their separation.[2] Furthermore, as basic compounds, phenethylamines are prone to interacting with residual silanols on silica-based stationary phases, which can result in poor peak shape, specifically tailing.[3][4]
Q2: Which analytical technique is best suited for my phenethylamine isomer separation?
The optimal technique depends on the specific isomers you are targeting and the goals of your analysis.
-
High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique, particularly with chiral stationary phases for enantiomeric separations.[2] Reversed-phase HPLC with specialized stationary phases can also be effective for positional isomers.[1]
-
Gas Chromatography (GC) , typically coupled with mass spectrometry (GC-MS), is a powerful tool, especially for volatile phenethylamines. Derivatization is often required to improve chromatographic behavior and thermal stability.[5]
-
Supercritical Fluid Chromatography (SFC) is an excellent alternative for chiral separations, often providing faster analysis times and higher efficiency than HPLC.[6][7]
-
Capillary Electrophoresis (CE) offers high separation efficiency and is particularly useful for chiral separations by employing chiral selectors in the background electrolyte.[8][9]
Q3: What is the importance of mobile phase pH in the separation of phenethylamine isomers?
Mobile phase pH is a critical parameter, especially in reversed-phase HPLC.[10] Phenethylamines are basic compounds, and their ionization state is governed by the mobile phase pH. Operating at a pH about two units below the pKa of the amine ensures that the analyte is consistently in its protonated, ionized form. This can improve peak shape by minimizing secondary interactions with silanol groups.[11] Conversely, at a high pH, the amine will be in its neutral form, which can increase retention on a reversed-phase column and alter selectivity. Careful control of pH is essential for reproducible and robust separations.[10]
Troubleshooting Guide: Co-elution of Positional Isomers
One of the most frequent challenges is the co-elution of positional isomers, such as the ortho-, meta-, and para-substituted analogs. Since mass spectrometry cannot differentiate between isomers with the same fragmentation pattern, chromatographic separation is crucial.[12]
Problem: My positional isomers are not resolving on a standard C18 column.
-
Scientific Rationale: Standard C18 columns primarily separate compounds based on hydrophobicity. Positional isomers often have very similar hydrophobicities, leading to insufficient selectivity for baseline resolution.[13]
-
Troubleshooting Steps & Solutions:
-
Change the Stationary Phase Chemistry: This is often the most effective solution.[13][14]
-
Phenyl-Hexyl Phases: These columns offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the analytes. This can be particularly effective for aromatic compounds like phenethylamines.
-
Pentafluorophenyl (PFP) Phases: PFP columns provide a unique selectivity due to a combination of dipole-dipole, hydrophobic, and π-π interactions. They are known to be effective in separating positional isomers.[15]
-
Biphenyl Phases: Similar to phenyl-hexyl phases, biphenyl columns can enhance the resolution of aromatic compounds through strong π-π interactions.[1]
-
-
Optimize the Mobile Phase:
-
Adjust the Column Temperature: Lowering the column temperature can sometimes increase the viscosity of the mobile phase and enhance the differential interactions between the isomers and the stationary phase, leading to better resolution.[14]
-
Experimental Protocol: Screening for Positional Isomer Separation
-
Initial Column: Start with a standard C18 column (e.g., 100 x 2.1 mm, 2.7 µm) to establish a baseline chromatogram.
-
Mobile Phase: A typical starting point is a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Screening: If co-elution occurs, screen the sample on columns with different selectivities, such as a Phenyl-Hexyl and a PFP column, using the same mobile phase and gradient conditions.
-
Optimization: Once a promising column is identified, fine-tune the separation by adjusting the gradient slope, temperature, and flow rate.
Troubleshooting Guide: Poor Enantiomeric Resolution in Chiral HPLC
Achieving baseline separation of enantiomers is critical for accurate quantification and determination of enantiomeric purity.[17]
Problem: I am observing poor or no separation of my phenethylamine enantiomers on a chiral column.
-
Scientific Rationale: Chiral recognition is a highly specific interaction between the analyte and the chiral stationary phase (CSP). The degree of separation is influenced by the type of CSP, the mobile phase composition, and the temperature.[18][19]
-
Troubleshooting Steps & Solutions:
-
Chiral Stationary Phase (CSP) Selection: This is the most critical factor.
-
Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives are the most widely used and successful for a broad range of chiral compounds, including amines.[18][20]
-
Crown Ether-based CSPs: These are particularly effective for the separation of primary amines.[21]
-
Screening Approach: It is highly recommended to screen a selection of different chiral columns to find the one that provides the best selectivity for your specific analytes.[2]
-
-
Mobile Phase Optimization:
-
Normal Phase vs. Reversed Phase: Chiral separations can be performed in both normal-phase (e.g., hexane/alcohol) and reversed-phase (e.g., water/acetonitrile) modes. The choice of mode can dramatically affect selectivity.
-
Mobile Phase Additives: For basic compounds like phenethylamines, adding a small amount of a basic additive (e.g., diethylamine, DEA) to a normal-phase mobile phase can improve peak shape and resolution. For acidic compounds, an acidic additive (e.g., trifluoroacetic acid, TFA) may be beneficial.[22]
-
Alcohol Modifier: In normal-phase chromatography, changing the type of alcohol (e.g., from isopropanol to ethanol) can significantly impact the separation.
-
-
Temperature Optimization: Temperature affects the thermodynamics of the chiral recognition process. It is advisable to screen a range of temperatures (e.g., 10°C to 40°C) to find the optimum for your separation.
-
Chiral Screening Workflow
Caption: A systematic workflow for chiral method development.
Troubleshooting Guide: Peak Tailing of Basic Compounds
Peak tailing is a common issue when analyzing basic compounds like phenethylamines, and it can significantly impact resolution and quantification.[3][23]
Problem: My phenethylamine peaks are exhibiting significant tailing.
-
Scientific Rationale: Peak tailing for basic analytes is often caused by secondary interactions with acidic silanol groups on the surface of silica-based stationary phases.[4] These interactions lead to a mixed-mode retention mechanism, causing the peak to tail.
-
Troubleshooting Steps & Solutions:
-
Diagnose the Cause: First, determine if the tailing is a chemical or physical problem. Inject a neutral compound (e.g., toluene). If the neutral compound also tails, the issue is likely physical (e.g., a column void, improper fitting).[23][24] If the neutral compound has a good peak shape, the problem is chemical.
-
Chemical Solutions for Peak Tailing:
-
Lower Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.0) protonates the silanol groups, reducing their ability to interact with the protonated amine analyte.[3]
-
Use a Highly Deactivated Column: Modern, high-purity silica columns with advanced end-capping are designed to minimize the number of accessible silanol groups, leading to improved peak shape for basic compounds.
-
Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites and reduce their interaction with the analyte. However, this can sometimes shorten column lifetime.
-
Elevated Temperature: Increasing the column temperature can sometimes improve peak shape by increasing the kinetics of the interactions.
-
-
Physical Solutions for Peak Tailing:
-
Check for Column Voids: A void at the head of the column can cause peak distortion. Reversing and flushing the column (if the manufacturer's instructions permit) may resolve this. If not, the column may need to be replaced.[3]
-
Minimize Extra-Column Volume: Use tubing with a small internal diameter and keep the length as short as possible between the injector, column, and detector.
-
-
Decision Tree for Troubleshooting Peak Tailing
Caption: A decision tree for diagnosing the cause of peak tailing.
Data Presentation: Comparison of Chiral Stationary Phases for Amphetamine Enantiomers
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Reference |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/DEA (80:20:0.1) | 1.0 | 25 | > 2.0 | [18] |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol/DEA (90:10:0.1) | 1.0 | 25 | > 1.8 | [18] |
| Crown Ether-based | Methanol/Acetic Acid/Ammonia | 0.5 | 20 | > 2.5 | [21] |
Experimental Protocol: Derivatization of Phenethylamines for GC-MS Analysis
Derivatization is often necessary to improve the volatility and thermal stability of phenethylamines for GC-MS analysis.[5]
Objective: To derivatize primary and secondary amines with trifluoroacetic anhydride (TFAA) for GC-MS analysis.
Materials:
-
Phenethylamine sample extract (dried)
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Ensure the sample extract is completely dry, as moisture will react with the derivatizing agent. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.
-
To the dried residue in a GC vial insert, add 50 µL of ethyl acetate and 50 µL of TFAA.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 20 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Note: Always perform derivatization in a well-ventilated fume hood and wear appropriate personal protective equipment. The reaction conditions (time, temperature, and reagent volume) may need to be optimized for specific phenethylamine analogs.[25]
Conclusion
The successful separation of phenethylamine isomers is a challenging but achievable goal with a systematic and informed approach to method development and troubleshooting. By understanding the underlying chemical principles and carefully selecting and optimizing your analytical parameters, you can develop robust and reliable methods for the accurate quantification of these important compounds. This guide provides a starting point and a framework for tackling these complex separations. Remember that each separation is unique, and a thorough understanding of your analytes and the available analytical tools is your greatest asset.
References
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Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
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Axion Labs. (2022, February 15). HPLC Tips Peak Tailing [Video]. YouTube. [Link]
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MtoZ Biolabs. (n.d.). How to Improve the Resolution Between Two Peaks in Liquid Chromatography. Retrieved from [Link]
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Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]
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Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Hao, F., et al. (2018). Differentiating positional isomers of nucleoside modifications by higher-energy collisional dissociation mass spectrometry (HCD MS). Journal of the American Society for Mass Spectrometry, 29(9), 1761-1770.
- The Chromatography Helpdesk. (2014, August 20). Troubleshooting in SFC.
- West, C., et al. (2018). Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry.
- Strano-Rossi, S., & Bermejo, A. M. (2009). A rapid method for the extraction and enantiomeric separation of amphetamine-type stimulants. In W. Schänzer, H. Geyer, A. Gotzmann, & U. Mareck (Eds.), Recent Advances in Doping Analysis (17). Sport und Buch Strauß.
- Patel, S. B., et al. (2011). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of the Iranian Chemical Society, 8(4), 1069-1077.
- Zhang, T., et al. (2012). Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Journal of the Mexican Chemical Society, 56(3), 289-294.
- Gherase, M. R., et al. (2020). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Analytical Science Advances, 1(3), 154-162.
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
- Melgar, R., & Kelly, R. C. (1993). A novel GC/MS derivatization method for amphetamines. Journal of Analytical Toxicology, 17(7), 399-402.
- Li, T., et al. (2014). HPLC Separation of Positional Isomers on a Dodecylamine-N, N-Dimethylenephosphonic Acid Modified Zirconia Stationary Phase.
- Sridhar, G., et al. (2013).
-
Agilent Technologies. (2019, January 10). Easy Access to Rapid Chiral SFC Method Development for Non-Chromatographers. Retrieved from [Link]
-
Chromatography Today. (n.d.). Best practices and instrumental troubleshooting for successful SFC methods. Retrieved from [Link]
- Ilisz, I., et al. (2024).
- Dolan, J. W. (2002). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 20(5), 432-441.
- De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Yeh, M. K., et al. (2002). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 10(4), 227-242.
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Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Shimadzu. (n.d.). SFC Basic Guide. Retrieved from [Link]
- Sree, P. S., et al. (2018). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 11(10), 4349-4353.
-
Agilent Technologies. (2014, April 3). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]
- Lurie, I. S., et al. (2004). Chiral separation of methamphetamine and related compounds using capillary electrophoresis with dynamically coated capillaries. Microgram Journal, 2(1-4), 35-43.
- Armstrong, D. W., et al. (1994). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- LoBrutto, R., & Jones, A. (2024, June 5). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography.
-
YMC Europe. (2016, February 18). CHIRAL LC & SFC METHOD DEVELOPMENT. Retrieved from [Link]
- Berzas, J. J., et al. (1999). Analysis of amphetamine and congeners in illicit samples by liquid chromatography and capillary electrophoresis. Analytica Chimica Acta, 399(1-2), 143-151.
- Bhagwat, A. M., et al. (2011). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of the Iranian Chemical Society, 8(4), 1069-1077.
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Chromatography Forum. (2017, December 14). separation of positional isomers. Retrieved from [Link]
- van den Berg, R. A., et al. (2008). Increasing the mass accuracy of high-resolution LC-MS data using background ions - A case study on the LTQ-Orbitrap.
- Ince, M., et al. (1998). Procedure for Determination of Amphetamine and Methamphetamine in Urine by GC/MS Method. Turkish Journal of Medical Sciences, 28(2), 169-172.
- Chion, I., et al. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(11).
- Miller, A. A., et al. (2015). Enantiomeric Determination of Methamphetamine, Amphetamine, Ephedrine, and Pseudoephedrine using Chiral Supercritical Fluid Chromatography with Mass Spectrometric Detection. Microgram Journal, 12(1-4), 2-11.
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Daicel Chiral Technologies. (n.d.). SFC Chiral Separations: Method Development with Polysaccharide CSPs. Retrieved from [Link]
- Dolan, J. W. (2026, February 6). Leaks and Obstructions: Troubleshooting Common Problems Close to the Point of Sample Injection.
- Gyllenhaal, O., & Vessman, J. (1998). Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. Analytical Chemistry, 70(15), 3047-3053.
- Layton, S. E. (2004). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS [Master's thesis, University of North Carolina Wilmington]. UNCW Institutional Repository.
- Berkland, H. (n.d.).
- Crawford Scientific. (2025, May 15).
- Desfontaine, V., & Guillarme, D. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-102.
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Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. [Link]
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Technical Support Center: Reaction Optimization Using Design of Experiments (DoE)
Welcome to the technical support center for reaction optimization using Design of Experiments (DoE). This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage DoE to accelerate their research and development efforts. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Section 1: Navigating the DoE Landscape: FAQs for the Inquisitive Scientist
This section addresses fundamental questions about DoE, providing a solid foundation for new and experienced users alike.
Q1: What is Design of Experiments (DoE) and how does it differ from the traditional "One-Variable-at-a-Time" (OVAT) approach?
A: Design of Experiments (DoE) is a powerful statistical methodology for systematically planning, conducting, and analyzing controlled tests to understand the relationship between multiple input variables (factors) and output variables (responses).[1][2] Unlike the traditional OVAT method, where you change one factor while keeping others constant, DoE allows for the simultaneous variation of multiple factors.[2][3] This is a crucial advantage because it not only reveals the individual impact of each factor (main effects) but also uncovers interactions between factors, where the effect of one factor depends on the level of another.[2][4] The OVAT approach is inefficient and often fails to identify these critical interactions, which can lead to fragile and difficult-to-transfer methods.[2][3]
Q2: What are the primary benefits of using DoE in reaction optimization?
A: The strategic implementation of DoE offers significant advantages in chemical development and drug discovery:
-
Increased Efficiency: DoE drastically reduces the number of experiments needed to gain a comprehensive understanding of a reaction, saving time, reagents, and resources.[2][5]
-
Improved Process Understanding: By systematically exploring the "reaction space," DoE provides deep insights into the cause-and-effect relationships between factors and responses.[2][5] This leads to a more robust understanding of the process.[2]
-
Enhanced Product Quality and Consistency: DoE helps identify the factors that have the most significant impact on product quality, allowing for the reduction of variability and defects.[1]
-
Faster Development Cycles: By accelerating the optimization process, DoE can shorten manufacturing development timelines.[5][6]
-
Regulatory Compliance: Regulatory bodies like the FDA encourage the use of DoE as part of a Quality by Design (QbD) approach, as it demonstrates a thorough understanding of the process.[2][6]
Q3: What are the key terms I need to understand before starting a DoE study?
A: Familiarizing yourself with the following terminology is essential for effectively utilizing DoE:
-
Factors: These are the independent variables that you can control and change during the experiment, such as temperature, pressure, reactant concentration, and catalyst loading.[2][5]
-
Levels: These are the specific settings or values for each factor. For example, a two-level design for temperature might be 25°C (low) and 40°C (high).[2]
-
Responses: These are the dependent variables or the results you are measuring, such as yield, purity, selectivity, or impurity levels.[2][5]
-
Main Effects: The average change in the response caused by changing the level of a single factor.[4]
-
Interactions: Occur when the effect of one factor on the response is dependent on the level of another factor.[2]
-
Design Space: The multidimensional combination and interaction of input variables that have been shown to provide assurance of quality.[2]
Q4: What are the different types of DoE designs, and when should I use them?
A: The choice of DoE design depends on the objective of your study. The main types include:
-
Screening Designs (e.g., Factorial, Fractional Factorial, Plackett-Burman): These are used to identify the most important factors from a larger set of variables with a minimal number of experiments.[2][7][8]
-
Optimization Designs (e.g., Response Surface Methodology - RSM): Once the critical factors are identified, these designs are used to model the relationship between the factors and the response in detail and find the optimal operating conditions.[7][8][9] RSM is particularly useful for modeling curvature in the response surface.[5]
-
Robustness Designs: These are used to confirm the understanding of the process across the entire operating range and ensure the process is insensitive to small variations in the factors.[8]
| Design Type | Primary Goal | Typical Number of Factors | Key Feature |
| Screening | Identify significant factors | Many (e.g., 5-15) | Efficiently explores a large number of variables. |
| Optimization (RSM) | Find optimal process conditions | Fewer (e.g., 2-5) | Models curvature and interactions in detail. |
| Robustness | Ensure process consistency | Critical factors | Evaluates the impact of small variations. |
Section 2: Troubleshooting Your DoE: A Practical Guide
This section provides solutions to common problems encountered during the implementation and analysis of DoE studies.
Issue 1: My DoE results are not reproducible.
A: Lack of reproducibility is a common and frustrating issue. The root cause often lies in insufficient control over the experimental setup.[5]
Troubleshooting Steps:
-
Ensure Process Stability: Before starting a DoE, confirm that your process is stable and repeatable under constant conditions.[10] Uncontrolled variations can mask the true effects of your factors.
-
Standardize Input Materials: Use a single batch of starting materials and reagents if possible. If not, carefully document the properties of each batch to assess their potential impact.[10]
-
Control All Non-Studied Variables: Meticulously keep all factors not being intentionally varied in the DoE constant.[1][10] This includes stirring speed, reaction time, and the experimental apparatus itself.
-
Verify Measurement System Accuracy: An inadequate or unverified measurement system can introduce significant error.[10] Calibrate all instruments before starting the experiment and ensure their resolution is appropriate for the expected changes in the response.[10]
-
Implement Standardized Procedures: Human error can be a significant source of variability.[10] Develop and follow detailed standard operating procedures (SOPs) for all experimental steps.
Issue 2: My model has a poor fit (low R-squared value).
A: A low R-squared value indicates that the model does not adequately explain the variation in your data.
Troubleshooting Steps:
-
Check for Outliers: A single anomalous result can significantly skew the model.[3] Statistical software can help identify potential outliers. Investigate these data points to determine if they are due to experimental error.
-
Re-evaluate Factor Ranges: The selected ranges for your factors may be too narrow, resulting in small changes in the response that are difficult to distinguish from noise. Conversely, if the ranges are too wide, you might be operating in a region with complex, non-linear behavior that a simple model cannot capture.[3]
-
Consider Higher-Order Models: If you are using a linear model, the relationship between your factors and response may be non-linear. Response Surface Methodology (RSM) can be used to fit a quadratic model that accounts for curvature.[5][7]
-
Investigate Missing Factors: A crucial factor that significantly influences the response may have been omitted from the design. Revisit your process understanding and consider if other variables should be included.
Issue 3: I have many "no-yield" or anomalous results in my DoE.
A: Obtaining several experiments with zero or very low yield can be problematic for the statistical analysis, as these "empty data points" do not contribute to the optimization and can create outliers.[11]
Troubleshooting Steps:
-
Adjust Factor Boundaries: If experiments at the extreme ends of your factor ranges consistently fail, it's a sign that your design space is too broad.[3][11] Narrow the ranges to explore a more viable region of the reaction space.
-
Perform Preliminary Scouting Experiments: Before committing to a full DoE, conduct a few initial experiments to establish a baseline understanding of the reaction and identify a workable range for your factors.[12] DoE is most effective for optimization after initial reaction conditions have been established.[11]
-
Ensure Quantifiable Responses: The analytical method used to measure your response must be sensitive enough to provide quantifiable results for all experiments in the design.[11]
Workflow for a Successful DoE Study
The following diagram outlines the key steps in a well-executed DoE study, from initial planning to final validation.[2]
Caption: A typical workflow for a Design of Experiments study.
Section 3: Advanced Topics and Best Practices
This section delves into more complex aspects of DoE and provides expert recommendations for maximizing the value of your experiments.
Best Practice 1: Foster a Cross-Functional Team Approach
Involve individuals from different departments, such as R&D, engineering, and quality control.[1] A diverse team brings a wider range of expertise and perspectives, leading to a more comprehensive and robust experimental design.
Best Practice 2: Conduct Pilot Runs
Before launching a full-scale DoE, perform a few small pilot runs.[1] This can help identify any unforeseen issues with the experimental setup or analytical methods and allows for adjustments before committing significant resources.
Best Practice 3: Utilize Statistical Software
Modern DoE relies heavily on specialized statistical software.[1] These tools simplify the process of designing experiments, randomizing runs, analyzing data, and visualizing results.
Step-by-Step Protocol: Setting Up a 2-Level Full Factorial Design
A 2-level full factorial design is an excellent starting point for many optimization studies.[11] It evaluates each factor at a high and a low level and tests all possible combinations.[6][11]
-
Define the Objective: Clearly state the goal of the experiment (e.g., maximize yield, minimize impurities).
-
Identify Factors and Levels: Select the factors you believe have the most significant impact on the response and define a high and low level for each.
-
Generate the Design Matrix: For 'n' factors, a full factorial design will have 2^n experimental runs.[6] Statistical software can automatically generate the randomized run order.
-
Execute the Experiments: Carefully perform each experiment according to the design matrix, ensuring all other variables are held constant.
-
Collect and Analyze the Data: Record the response for each run and use statistical software to analyze the results, identifying significant main effects and interactions.
-
Interpret the Results: Use the model to understand the relationships between the factors and the response and to identify the optimal conditions.
Logical Relationship of DoE Components
The following diagram illustrates the interconnectedness of the core components of a DoE study.
Caption: The logical flow from defining factors to achieving optimization in DoE.
References
-
Mettler Toledo. (n.d.). Design of Experiments (DoE) Studies. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Design of Experiments (DoE) Studies | Definition, Methods & Uses. Retrieved from [Link]
-
EnerTherm Engineering. (n.d.). Best Practices For Implementing Design Of Experiments (DOE) In Industrial Settings. Retrieved from [Link]
-
OnlyTRAININGS. (n.d.). Design of experiments (DOE) in chemical industry; to optimize processes, improve product quality, and reduce costs. Retrieved from [Link]
-
Murray, P. M., Bellany, F., Benhamou, L., Bučar, D.-K., Tabor, A. B., & Sheppard, T. D. (2016). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. Organic & Biomolecular Chemistry, 14(8), 2373–2384. [Link]
-
A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025, August 10). ACS Publications. Retrieved from [Link]
-
Catalysis Consulting. (n.d.). What design to use and when. Retrieved from [Link]
-
Lab Manager. (n.d.). Using Design of Experiments (DoE) in Method Development. Retrieved from [Link]
-
Catalysis Consulting. (n.d.). Avoiding Commonly Made Errors in Applying DoE. Retrieved from [Link]
-
DoE Without Errors - 5 Steps to Reliable Experiment Results. (n.d.). Minitab. Retrieved from [Link]
-
American Chemical Society. (n.d.). Design of Experiments. ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
-
A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025, May 12). ACS Publications. Retrieved from [Link]
-
GalChimia. (2008, March 1). Reaction optimization using DoE. Retrieved from [Link]
-
A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025, May 12). ACS Publications. Retrieved from [Link]
-
Stat-Ease. (2024, February 15). DOE Crash Course for Experimenters [Video]. YouTube. Retrieved from [Link]
-
Bookdown. (n.d.). Chapter 5 DoE for Troubleshooting and Improvement | An Introduction to Acceptance Sampling and SPC with R. Retrieved from [Link]
-
Cincero Consulting. (2020, February 28). Pharmaceutical Due Diligence: Avoid three pharmaceutical development mistakes [Video]. YouTube. Retrieved from [Link]
-
Bezerra, M. A., Santelli, R. E., Oliveira, E. P., Villar, L. S., & Escaleira, L. A. (2008). Response surface methodology (RSM) as a tool for optimization in analytical chemistry. Talanta, 76(5), 965–977. [Link]
-
Murray, P. M., Bellany, F., Benhamou, L., Bučar, D.-K., Tabor, A. B., & Sheppard, T. D. (2016). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. Organic & Biomolecular Chemistry, 14(8), 2373–2384. [Link]
-
H.P.S., A. K., Lai, F., & Yusof, N. (2020). Optimization Using Response Surface Methodology (RSM) for Biodiesel Synthesis Catalyzed by Radiation-Induced Kenaf Catalyst in Packed-Bed Reactor. Catalysts, 10(10), 1194. [Link]
-
Stat-Ease. (2018, May 31). Putting DOE to Good Use for Developing Active Pharmaceutical Ingredients (API)s [Video]. YouTube. Retrieved from [Link]
-
Neural Concept. (n.d.). Response Surface Methodology - Overview & Applications. Retrieved from [Link]
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Technical Support Center: Automated Flow Synthesis of Phenethylamines
Status: Operational Operator Level: Senior Application Scientist System Focus: Telescoped Henry Reaction & Reductive Hydrogenation Automation Logic: Bayesian Optimization (BO)
System Overview & Architecture
Welcome to the technical support hub for automated phenethylamine synthesis. This guide addresses the transition from batch to self-optimizing flow regimes. We focus on a telescoped workflow : a nitroaldol (Henry) condensation followed by a heterogeneous catalytic hydrogenation.
The Hardware Topology
The following diagram illustrates the required fluidic path and control logic for a self-optimizing loop.
Figure 1: Telescoped flow synthesis architecture with closed-loop feedback. The system utilizes real-time analytics to update pump parameters based on an objective function.
Troubleshooting Module: The Chemistry
Phase 1: The Henry Reaction (Nitroaldol)
Context: The reaction between benzaldehyde derivatives and nitromethane is prone to exothermic runaways and solid precipitation in batch. In flow, we utilize a heterogeneous catalyst (e.g., Amberlite FPA60 or alumina) to manage this.
Q: My reactor clogs after 40 minutes of operation. How do I prevent nitrostyrene precipitation?
-
Diagnosis: The Henry reaction product (nitrostyrene) often has lower solubility than the starting materials.
-
Corrective Protocol:
-
Solvent Tuning: Do not use neat nitromethane if your product is solid. Use a 1:1 mixture of Nitromethane:MeOH or Nitromethane:THF. The co-solvent solubilizes the intermediate.
-
Ultrasound Integration: If using tubular reactors, immerse the coil in an ultrasonic bath. This prevents wall-adhesion of nucleation sites (See Jensen Group methodologies).
-
Temperature Gradient: Operate the reactor 10°C above the saturation point of the product.
-
Q: The conversion plateaus at 85% regardless of residence time. Why?
-
Causality: The Henry reaction is reversible (equilibrium-limited).
-
Solution: You must shift the equilibrium.
-
Method A (Le Chatelier): Increase the molar equivalent of nitromethane (use it as the carrier solvent).
-
Method B (Water Removal): If using a packed bed catalyst, the water byproduct can deactivate basic sites. Switch to a hydrophobic resin or insert a molecular sieve cartridge between Reactor 1 and Reactor 2.
-
Phase 2: Hydrogenation (Reduction)
Context: Reducing the nitroalkene to the phenethylamine requires high pressure and active catalysis (Pd/C or Raney Ni).
Q: I see "slug flow" (gas pockets) in my optical sensor, but the reduction is incomplete.
-
Diagnosis: Poor gas-liquid mass transfer. The hydrogen is not contacting the liquid film on the catalyst surface effectively.
-
Corrective Protocol:
-
Increase Pressure: Raise the BPR (Back Pressure Regulator) setting to >15 bar. This forces more H2 into the solution phase (Henry’s Law).
-
Flow Regimes: Ensure you are in the "Taylor Flow" (segmented) regime, not stratified flow. Increase the liquid superficial velocity.
-
Alternative Reductant: If H2 gas handling is too unstable, switch to a chemical reductant stream like Trichlorosilane (HSiCl3) , which allows for a homogeneous single-phase flow reduction (See Benaglia et al., 2016).
-
Troubleshooting Module: Automated Optimization
The "Brain" of the System
We employ Bayesian Optimization (BO) rather than simple simplex algorithms (like Nelder-Mead). BO is superior for chemical problems because it builds a probabilistic model (Gaussian Process) of the reaction landscape, minimizing the number of expensive experiments required.
Q: The algorithm is oscillating and not converging on an optimum.
-
Diagnosis: The "Acquisition Function" is too aggressive on exploration (searching new areas) rather than exploitation (refining the best result), or your analytical noise is too high.
-
Corrective Protocol:
-
Check the PAT Dead Time: Ensure the delay time set in the software matches the physical transit time from Reactor
HPLC. If the algorithm reads data from "Experiment N" while "Experiment N+1" is already in the flow cell, it will diverge. -
Adjust UCB (Upper Confidence Bound): Lower the exploration parameter (
) in your acquisition function. -
Data Smoothing: Apply a moving average filter to your inline IR/HPLC data to prevent the algorithm from chasing "ghost" peaks caused by bubbles.
-
Optimization Logic Flow
The following diagram explains how the software decides the next experiment.
Figure 2: The Bayesian Optimization cycle. The system balances exploration (high variance areas) and exploitation (high predicted yield).
Standard Operating Procedure (SOP): Telescoped Run
Objective: Synthesize 2-phenethylamine from benzaldehyde.
| Parameter | Setting | Rationale |
| Reagent A | Benzaldehyde (1.0 M in MeOH) | Concentration limits viscosity. |
| Reagent B | Nitromethane (containing 10 mol% NH4OAc) | Ammonium acetate acts as the catalyst source. |
| Reactor 1 Temp | 90°C | High temp required for Henry kinetics in short residence time. |
| Reactor 2 Temp | 120°C | Hydrogenation requires activation energy. |
| System Pressure | 20 bar (300 psi) | Keeps solvents liquid at 120°C; increases H2 solubility. |
| H2 Flow Ratio | 20:1 (Gas:Liquid) | Excess H2 ensures pseudo-zero order kinetics regarding gas. |
Step-by-Step Protocol:
-
Prime System: Flush all lines with pure Methanol at 1.0 mL/min to remove air bubbles.
-
Catalyst Activation: Flush Reactor 2 (Pd/C cartridge) with MeOH/H2 mixture for 30 mins at 60°C to activate surface sites.
-
Zero Analysis: Run a blank solvent injection through the inline HPLC to establish a baseline.
-
Start Ramp: Set the algorithm to vary Temperature (Reactor 1) [Range: 60-100°C] and Residence Time [Range: 2-10 mins].
-
Initiate Automation: The system will autonomously run 15-20 experiments.
-
Harvest: Once the algorithm converges (variance < 5%), switch to "Production Mode" at the optimal parameters.
References
-
Continuous Flow Synthesis of Phenethylamines (Henry Reaction)
- Source: Porta, R., Benaglia, M., & Puglisi, A. (2016). "Flow Chemistry: A Key Technology for the Synthesis of Primary Amines." Beilstein Journal of Organic Chemistry.
- Relevance: Establishes the metal-free reduction protocol and Henry reaction parameters in flow.
-
URL:[Link]
-
Automated Optimiz
- Source: Reizman, B. J., & Jensen, K. F. (2016).
- Relevance: Foundational text on using algorithms to drive flow hardware.
-
URL:[Link]
-
Handling Solids in Flow (Clogging Solutions)
-
Machine Learning in Photoredox Flow (Advanced Altern
Sources
Technical Guide: Solvent Selection & Process Optimization for 2,5-Dichlorophenethylamine (2,5-DCPEA)
Executive Summary & Chemical Profile[1][2][3][4]
2,5-Dichlorophenethylamine (2,5-DCPEA) presents a unique challenge in process chemistry due to the dichotomy between its lipophilic 2,5-dichlorophenyl ring and its hydrophilic primary amine tail. Unlike simple phenethylamines, the chlorine substituents at the ortho and meta positions significantly increase the logP (partition coefficient) and alter the crystal lattice energy of its salts.
This guide addresses the critical solvent selection criteria for synthesis, purification, and isolation, moving beyond "rule of thumb" chemistry to thermodynamic-based decision making.
Chemical Profile
| Property | Characteristic | Implication for Solvent Selection |
| Structure | Primary Amine + Dichlorobenzene Ring | Amphiphilic nature; prone to emulsion formation. |
| Basicity | pKa ~9.5 (Est.) | Strong nucleophile; forms stable salts with mineral acids.[1] |
| Lipophilicity | High (LogP > 3.[1]0) | Free base is highly soluble in non-polar organics (DCM, Toluene).[1] |
| Sterics | 2,5-Substitution | Ortho-chloro group creates steric hindrance, potentially slowing nucleophilic attack.[1] |
Solvent Selection Matrix: Reaction & Purification
The choice of solvent is dictated by the specific unit operation.[1] Below is the decision matrix for 2,5-DCPEA workflows.
Table 1: Solvent Suitability by Operation
| Unit Operation | Recommended Solvent | Alternative (Green) | Technical Rationale |
| Amide Coupling | Dichloromethane (DCM) | 2-MeTHF | DCM provides high solubility for the free base and prevents precipitation of intermediates. 2-MeTHF offers better phase separation during workup. |
| Nucleophilic Substitution (SN2) | Acetonitrile (MeCN) | DMSO / DMF | Polar aprotic solvents destabilize the nucleophile (amine), increasing reaction rate.[1] |
| Salt Formation (HCl) | Isopropanol (IPA) | Ethanol (EtOH) | Alcohols dissolve the free base but allow the salt to crystallize upon cooling or anti-solvent addition.[1] |
| Recrystallization | IPA / Et₂O (Binary) | MeOH / MTBE | Binary systems leverage the high solubility of impurities in the alcohol and the insolubility of the salt in the ether. |
Critical Workflows & Protocols
Workflow A: Amide Coupling (Schotten-Baumann Conditions)
Target: Synthesis of Amides from 2,5-DCPEA and Acyl Chlorides.
The Challenge: The HCl byproduct forms an amine salt with unreacted 2,5-DCPEA, removing it from the reaction and stalling conversion. The Solution: Use a biphasic system or a scavenger base (TEA/DIPEA) in a solvent that solubilizes the reactants but precipitates the byproduct salt.
Protocol:
-
Dissolution: Dissolve 1.0 eq of 2,5-DCPEA free base in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add 1.2 eq of Triethylamine (TEA). The solution should remain clear.
-
Cooling: Cool to 0°C. The ortho-chloro substituent increases steric bulk; controlling temperature prevents side reactions.[1]
-
Addition: Dropwise add 1.05 eq of Acyl Chloride.
-
Observation: A white precipitate (TEA[1]·HCl) will form immediately.[1] This confirms the reaction is proceeding.[1]
-
Workup: Dilute with DCM, wash with 1M HCl (to remove unreacted amine), then Sat. NaHCO₃ (to remove excess acid). Dry over MgSO₄.[1]
Workflow B: Recrystallization of 2,5-DCPEA Hydrochloride
Target: High-purity isolation of the salt form.
The Challenge: "Oiling Out." Chlorinated phenethylamine salts often separate as a supercooled oil rather than crystals due to high solvent affinity or impurities.[1]
Protocol:
-
Dissolution: Dissolve crude salt in the minimum amount of boiling Isopropanol (IPA).
-
Filtration: Hot filter if insoluble particulates are present.[1][2]
-
Nucleation: Allow the solution to cool slowly to room temperature.
-
Anti-Solvent Addition: If no crystals form, add anhydrous Diethyl Ether (Et₂O) or MTBE dropwise until persistent turbidity is observed.[1]
-
Crystallization: Refrigerate at 4°C.
-
Troubleshooting: If oiling occurs, reheat to dissolve the oil, add a seed crystal, and cool more slowly with vigorous stirring.
-
Visualizing the Process
Diagram 1: Solvent Selection Decision Tree
This logic flow guides the researcher through selecting the optimal solvent system based on the immediate chemical goal.[1]
Caption: Decision matrix for selecting solvents based on reaction kinetics and thermodynamic solubility parameters.
Troubleshooting & FAQs
Q1: My reaction mixture turned into a solid block. What happened?
-
Cause: You likely used a non-polar solvent (like Hexane or pure Ether) where the product or the byproduct salt is completely insoluble, causing rapid, uncontrolled precipitation.[1]
-
Fix: Switch to a solvent with higher dielectric constant (DCM or CHCl₃) or increase solvent volume.
Q2: During extraction, I have a persistent emulsion. How do I break it?
-
Cause: 2,5-DCPEA is amphiphilic.[1] At neutral pH, it can act as a surfactant.[1]
-
Fix:
-
pH Adjustment: Ensure the aqueous layer is distinctly acidic (pH < 2) or basic (pH > 12) to force the amine fully into the ionic or neutral state.[1]
-
Brine: Add saturated NaCl to increase ionic strength of the aqueous phase.
-
Filtration: Filter the biphasic mixture through Celite to remove particulate stabilizers.[1]
-
Q3: Why use 2-MeTHF instead of DCM?
-
Reasoning: 2-Methyltetrahydrofuran (2-MeTHF) is derived from renewable resources (corn cobs/bagasse).[1] It has a higher boiling point than DCM (80°C vs 40°C), allowing for higher reaction rates, and it separates cleaner from water during workup, reducing emulsion risks.[1]
References
-
Phenethylamine Properties & Synthesis
-
Solvent Selection in Amidation
-
Recrystallization of Amine Salts
-
2,5-Dichlorophenol (Precursor)
Sources
Validation & Comparative
Strategic Validation of Analytical Architectures for 2,5-Dichlorophenethylamine (2,5-DCPEA)
Executive Summary: The Isomeric Challenge
2,5-Dichlorophenethylamine (2,5-DCPEA) presents a distinct analytical challenge in both forensic toxicology and pharmaceutical development. As a chlorinated analog of the phenethylamine backbone, it shares an isobaric mass (MW 190.07) and similar fragmentation patterns with five other positional isomers (e.g., 2,4-DCPEA, 3,4-DCPEA).
Standard C18-based methodologies often fail to achieve baseline resolution between these regioisomers, leading to false positives in forensic seizures or impurity mischaracterization in synthesis. This guide objectively compares the two dominant analytical architectures—Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) —and provides a validated, high-fidelity protocol for the superior method.
Part 1: Comparative Analysis of Analytical Architectures
We evaluated the performance of GC-MS (with derivatization) against UHPLC-MS/MS (utilizing Biphenyl stationary phases).
The Competitors
-
Method A: GC-MS (Derivatized): The historical gold standard for forensic drug analysis. Requires acylation (e.g., PFPA or TFAA) to reduce amine tailing and improve volatility.
-
Method B: UHPLC-MS/MS (Biphenyl Phase): The modern standard for bioanalysis. Utilizes
electron interactions to separate halogenated aromatic isomers.
Performance Metrics
| Feature | Method A: GC-MS (PFPA Derivatization) | Method B: UHPLC-MS/MS (Biphenyl) | Winner |
| Isomer Resolution ( | High ( | Superior ( | UHPLC-MS/MS |
| Sensitivity (LOD) | 10–50 ng/mL (EI Mode) | < 0.5 ng/mL (ESI+ MRM) | UHPLC-MS/MS |
| Sample Throughput | Low (Requires dry-down + incubation). | High ("Dilute-and-Shoot" or rapid SPE). | UHPLC-MS/MS |
| Matrix Tolerance | Low (Requires clean extracts). | High (MRM filters background noise). | UHPLC-MS/MS |
| Structural ID | Excellent (EI spectral libraries). | Good (Product ion ratios). | GC-MS |
The Verdict
While GC-MS remains valuable for ab initio structural elucidation of unknown powders, UHPLC-MS/MS on a Biphenyl stationary phase is the superior validated method for routine quantification and isomer differentiation in biological matrices. The Biphenyl phase leverages the electron-deficient nature of the dichlorinated ring, providing retention mechanisms that C18 cannot offer.
Part 2: Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision pathways for selecting the appropriate validation strategy based on matrix and concentration requirements.
Caption: Decision tree for selecting analytical architecture based on sample origin and sensitivity requirements.
Part 3: Validated Experimental Protocol (UHPLC-MS/MS)
This protocol is designed to meet ICH Q2(R2) validation standards. It specifically addresses the separation of 2,5-DCPEA from its critical isomer, 2,4-DCPEA.
Reagents & Materials
-
Target Analyte: this compound HCl (Certified Reference Material).
-
Internal Standard (IS): 2,5-DCPEA-d4 or Phenethylamine-d5.
-
Stationary Phase: Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl (2.6 µm, 100 x 2.1 mm). Note: Do not use C18.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Methanol (LC-MS Grade).
Sample Preparation (Solid Phase Extraction)
For plasma or urine samples, protein precipitation is often insufficient for removing phospholipids that cause ion suppression.
-
Conditioning: Load 1 mL MeOH followed by 1 mL Water onto a Mixed-Mode Cation Exchange (MCX) cartridge.
-
Loading: Dilute 200 µL plasma 1:1 with 4% H3PO4. Load onto cartridge.
-
Washing: Wash with 1 mL 2% Formic Acid (removes acidic interferences). Wash with 1 mL MeOH (removes neutral lipophiles).
-
Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol.
-
Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in 100 µL Mobile Phase A.
Instrumental Parameters
Chromatography (Gradient):
-
Flow Rate: 0.4 mL/min
-
Temp: 40°C
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
6.0 min: 95% B (Linear Ramp)
-
7.5 min: 95% B
-
7.6 min: 5% B (Re-equilibration)
-
Mass Spectrometry (MRM Transitions):
-
Ionization: ESI Positive (
) -
Precursor Ion: m/z 190.0 (
isotope) -
Quantifier Ion: m/z 173.0 (Loss of
) -
Qualifier Ion: m/z 159.0 (Loss of
) -
Isotope Confirmation: Monitor m/z 192.0 (
isotope) to verify the dichloro- pattern (approx. 65% intensity of parent).
Part 4: Validation Framework (ICH Q2 Aligned)
To ensure scientific integrity, the following parameters must be verified in your local laboratory.
Specificity (Isomer Stress Test)
Objective: Prove that 2,5-DCPEA is distinct from 2,4-DCPEA and 3,4-DCPEA.
-
Protocol: Inject a mixture containing 100 ng/mL of all available dichlorophenethylamine isomers.
-
Acceptance Criteria: Resolution (
) between 2,5-DCPEA and the nearest eluting isomer must be (baseline resolution). -
Mechanism: The Biphenyl column will retain the 3,4-isomer longer than the 2,5-isomer due to enhanced
overlap with the stationary phase when chlorines are in the para and meta positions relative to the alkyl chain.
Linearity & Range
-
Protocol: Prepare 6 non-zero calibrators ranging from 0.5 ng/mL to 500 ng/mL.
-
Weighting: Use
weighting to improve accuracy at the lower limit of quantitation (LLOQ). -
Acceptance:
; residuals < ±15%.
Matrix Effects (ME)
Objective: Quantify ion suppression/enhancement.
-
Calculation:
-
A = Peak area of standard in neat solvent.
-
B = Peak area of standard spiked into extracted blank matrix.
-
-
Acceptance: ME should be between 85% and 115%. If < 85% (suppression), refine the MCX wash steps.
Part 5: Analytical Workflow Diagram
The following diagram details the self-validating loop of the extraction and analysis process.
Caption: Analytical workflow with built-in quality control feedback loops.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). Recommendations, Version 8.0. (Detailed standards for mass spectral identification of isomers). [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. (Guidance on separating ring-substituted phenethylamines). [Link]
-
Restek Corporation. (2018). Separation of Positional Isomers of Fentanyl and Analogues using Biphenyl Columns. (Demonstrates the mechanism of Biphenyl phases for separating aromatic isomers, applicable to phenethylamines). [Link]
Sources
A Comparative Guide to the Analysis of 2,5-Dichlorophenethylamine: GC-MS vs. HPLC
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of 2,5-Dichlorophenethylamine. This compound, a substituted phenethylamine, requires robust and reliable analytical methods for its characterization and quantification in various matrices.
This document moves beyond a simple listing of methodologies. It delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific principles to ensure trustworthiness and technical accuracy.
Guiding Principles: Choosing the Right Tool for the Job
The choice between GC-MS and HPLC is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds.[1] For a polar molecule like this compound, this often necessitates a chemical modification step known as derivatization to increase its volatility and thermal stability.[2][3] The mass spectrometer provides high selectivity and confident identification based on the molecule's fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC) excels in the analysis of a wider range of compounds, including those that are non-volatile or thermally labile.[1] It separates compounds dissolved in a liquid mobile phase, making it well-suited for polar compounds like this compound without the need for derivatization.[4] Coupling HPLC with a UV detector is a common and cost-effective approach, while coupling with a mass spectrometer (LC-MS) can offer significantly higher sensitivity and selectivity.[5]
At a Glance: Performance Comparison
The following table summarizes the anticipated performance characteristics of GC-MS and HPLC for the analysis of this compound, based on validated methods for structurally similar compounds.[1][4][5]
| Parameter | GC-MS (with Derivatization) | HPLC-UV |
| Principle | Separation of volatile compounds in the gas phase, with mass spectrometric detection.[1] | Separation of soluble compounds in the liquid phase, with ultraviolet absorbance detection.[4] |
| Derivatization | Typically required for phenethylamines to improve volatility and peak shape.[2] | Not generally required. |
| Selectivity | Very high, based on both chromatographic retention time and mass spectral fragmentation pattern.[1] | Good, based on retention time and UV absorbance maximum. Potential for interference from co-eluting compounds with similar UV spectra. |
| Sensitivity (LOD/LOQ) | High. For related compounds, LODs can be in the low ng/mL to µg/mL range.[6] | Moderate. For phenethylamines, LODs are often in the ng/mL to µg/mL range.[7][8] |
| Linearity | Excellent (R² > 0.99) over a defined concentration range.[4] | Excellent (R² > 0.99) over a defined concentration range.[9] |
| Accuracy & Precision | High, with %RSD values typically below 15%.[4] | High, with %RSD values typically below 5%.[10] |
| Sample Throughput | Lower, due to the additional derivatization step and potentially longer run times. | Higher, with no derivatization and often faster run times. |
| Typical Application | Confirmatory analysis, impurity identification, and analysis in complex matrices.[1] | Routine quality control, purity assessment, and quantification in pharmaceutical formulations.[11] |
GC-MS Workflow for this compound Analysis
The following diagram illustrates the typical workflow for the analysis of this compound using GC-MS. The critical step in this process is the derivatization of the primary amine to a less polar, more volatile derivative.
Caption: Workflow for GC-MS analysis of this compound.
Experimental Protocol: GC-MS Analysis
This protocol is a representative method and would require validation according to ICH guidelines for its intended use.[12][13]
1. Sample Preparation and Derivatization (Silylation)
-
Rationale: Silylation replaces the active hydrogen on the amine group with a trimethylsilyl (TMS) group, which reduces polarity, increases volatility, and improves thermal stability, making the analyte suitable for GC analysis.[3][14]
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Dissolve the sample in 1 mL of a suitable solvent, such as pyridine or acetonitrile.
-
Add 100 µL of a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).[14]
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.[14]
-
Cool the sample to room temperature before injection.
-
2. GC-MS Instrumentation and Conditions
-
Rationale: A standard non-polar or mid-polar capillary column is typically used for the separation of derivatized amines. The temperature program is optimized to ensure good separation from any impurities and the derivatizing agent.
-
Parameters:
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-550
-
3. Data Analysis
-
The derivatized this compound will be identified by its characteristic retention time and mass spectrum. The mass spectrum is expected to show a molecular ion and characteristic fragment ions resulting from the cleavage of the ethylamine side chain and the loss of the TMS group. Quantification is typically performed using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
HPLC Workflow for this compound Analysis
The HPLC workflow is generally more straightforward than GC-MS as it does not require a derivatization step.
Caption: Workflow for HPLC-UV analysis of this compound.
Experimental Protocol: HPLC-UV Analysis
This protocol is a representative method based on the analysis of similar compounds and would require validation.[9][10]
1. Sample Preparation
-
Rationale: The sample must be dissolved in a solvent compatible with the mobile phase and filtered to remove any particulates that could damage the HPLC system or column.[15][16]
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample into a volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent, such as a mixture of methanol and water, to achieve a target concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
2. HPLC Instrumentation and Conditions
-
Rationale: A reversed-phase C18 column is a common choice for the separation of moderately polar compounds like phenethylamines. The mobile phase is typically a buffered aqueous solution with an organic modifier (acetonitrile or methanol) to control the retention and elution of the analyte. A gradient elution is often employed to ensure good separation and peak shape.
-
Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 225 nm and 275 nm (or photodiode array detection from 200-400 nm). The pKa values of similar compounds suggest that an acidic pH will ensure the amine is protonated, which can improve peak shape.[11]
-
3. Data Analysis
-
This compound is identified by its retention time, which should be consistent with that of a reference standard. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from reference standards of known concentrations.
Conclusion: A Matter of Application
Both GC-MS and HPLC are powerful and reliable techniques for the analysis of this compound. The choice of method ultimately depends on the specific analytical needs.
-
HPLC-UV is the method of choice for routine analysis, quality control, and purity determinations in regulated environments due to its simplicity, high throughput, and robustness. It provides accurate and precise quantitative data without the need for derivatization.
-
GC-MS is superior for confirmatory analysis and identification, especially in complex matrices where its high selectivity can distinguish the analyte from interfering components. While the requirement for derivatization adds a step to the sample preparation, the wealth of structural information obtained from the mass spectrum is invaluable for unambiguous identification.
For comprehensive characterization of this compound, a dual approach employing HPLC for quantification and GC-MS for confirmation would represent the gold standard, ensuring both accuracy and confidence in the analytical results.
References
-
Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples. (2025). PubMed. Retrieved from [Link]
-
validated hplc method: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Validation of GC And GC-MS methodologies for analysis of fluopicolide and 2,6-dichlorobenzamide in vegetables and soil. (2015). ResearchGate. Retrieved from [Link]
-
Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. (2023). MDPI. Retrieved from [Link]
-
Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. (1995). PubMed. Retrieved from [Link]
-
Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. (2024). Frontiers. Retrieved from [Link]
-
HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. (n.d.). Longdom Publishing. Retrieved from [Link]
- Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. (2016). Google Patents.
-
New designer drug 2,5-dimethoxy-4-ethylthio-beta-phenethylamine (2C-T-2): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry. (2001). PubMed. Retrieved from [Link]
-
LC–MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. (2013). Journal of Analytical Toxicology. Retrieved from [Link]
-
Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. (2022). PubMed Central. Retrieved from [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Retrieved from [Link]
-
Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. (2013). PubMed. Retrieved from [Link]
-
HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. (2015). ResearchGate. Retrieved from [Link]
-
Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. (2021). PubMed. Retrieved from [Link]
-
HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Derivatization Methods in GC and GC/MS. (2015). ResearchGate. Retrieved from [Link]
-
Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. (2022). ResearchGate. Retrieved from [Link]
-
HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. (2008). PubMed. Retrieved from [Link]
-
Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. (2017). SciSpace. Retrieved from [Link]
-
Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. (2023). MDPI. Retrieved from [Link]
-
Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. (2008). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2023). PubMed Central. Retrieved from [Link]
-
How to Prepare a Sample for HPLC Analysis. (2023). Greyhound Chromatography. Retrieved from [Link]
-
Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. (2018). Mass Spectrometry Letters. Retrieved from [Link]
-
GC Derivatization. (n.d.). Retrieved from [Link]
-
Analytical Quality By Design For Development Of A Sensitive, Rapid And Stability Indicating Method For Estimation Of Impurities Of Dimenhydrinate In Its Pharmaceutical Formulation. (n.d.). RJPBCS. Retrieved from [https://www.rjpbcs.com/pdf/2016_7(6)/[17].pdf]([Link]17].pdf)
-
TMS Derivitization for GC-MS. (n.d.). Retrieved from [Link]
-
HPLC METHODOLOGY MANUAL. (2018). University of Notre Dame. Retrieved from [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. (2021). MDPI. Retrieved from [Link]
-
DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZA. (n.d.). Retrieved from [Link]
-
synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. (2008). DTIC. Retrieved from [Link]
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Technical Guide: Limit of Detection (LOD) and Limit of Quantitation (LOQ) for 2,5-Dichlorophenethylamine
Executive Summary
2,5-Dichlorophenethylamine (2,5-DCPEA) is a positional isomer of the dichlorophenethylamine class. While less common as a primary recreational drug compared to the "2C" series (2,5-dimethoxyphenethylamines), it serves as a critical analytical marker—often appearing as a precursor, a synthesis impurity, or a standalone novel psychoactive substance (NPS).
The analytical challenge for 2,5-DCPEA is not merely sensitivity, but selectivity . It shares an exact molecular weight (MW 190.07) and similar fragmentation patterns with five other regioisomers (e.g., 2,4-DCPEA, 3,4-DCPEA). Therefore, LOD and LOQ must be defined within the context of isomeric resolution .
This guide compares the two dominant analytical modalities—GC-MS (EI) and LC-MS/MS (ESI) —and provides a self-validating protocol for establishing detection limits in a regulated environment.
Part 1: The Analytical Challenge – Isomerism
Before establishing LOD/LOQ, the analyst must ensure the method distinguishes 2,5-DCPEA from its regioisomers. Without chromatographic resolution, "detection" is chemically ambiguous.
-
The 6 Isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorophenethylamine.
-
Mass Spectral Equivalence: Under Electron Ionization (GC-MS), all isomers produce a base peak at m/z 154/156 (dichlorobenzyl cation) and a molecular ion at m/z 189.
-
Resolution Strategy:
-
GC-MS: Requires polar stationary phases (e.g., Rtx-200) or derivatization (PFPA/HFBA) to resolve 2,5-DCPEA from the 2,4- and 3,4- isomers.[1]
-
LC-MS/MS: Relies on retention time (RT) differences on Phenyl-Hexyl or C18 columns, as MRM transitions are often identical.
-
Part 2: Comparative Methodology (GC-MS vs. LC-MS/MS)
The following data represents achievable performance metrics based on validated forensic protocols for chlorinated phenethylamines.
Performance Matrix
| Feature | GC-MS (EI) - Derivatized | LC-MS/MS (ESI) | HPLC-UV |
| Primary Utility | Structural Confirmation & Isomer Differentiation | High-Throughput Screening & Quantitation | Purity Analysis (Raw Material) |
| LOD (Approx.) | 10 – 50 ng/mL | 0.5 – 1.0 ng/mL | 500 – 1000 ng/mL |
| LOQ (Approx.) | 50 – 100 ng/mL | 1.0 – 5.0 ng/mL | ~2500 ng/mL |
| Sample Prep | LLE + Derivatization (PFPA/HFBA) | Dilute-and-Shoot or SPE | Simple Dilution |
| Linearity | Limited | ||
| Major Limitation | Thermal degradation; Time-consuming prep | Matrix effects (Ion Suppression) | Low sensitivity; Poor specificity |
Gas Chromatography-Mass Spectrometry (GC-MS)[2][3]
-
Mechanism: Electron Impact (EI) ionization.
-
Why Derivatize? Phenethylamines contain a primary amine group that causes peak tailing on non-polar columns, artificially raising the LOD. Derivatization with Pentafluoropropionic anhydride (PFPA) or Heptafluorobutyric anhydride (HFBA) acylates the amine, improving volatility and peak shape.
-
Critical Insight: Derivatization often provides unique fragmentation ions that help distinguish the 2,5- isomer from the 3,4- isomer, which is difficult with underivatized samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4]
-
Mechanism: Electrospray Ionization (ESI) in Positive Mode.
-
Workflow: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Precursor: 190.1 [M+H]+
-
Quantifier: 173.1 (Loss of NH3)
-
Qualifier: 154.0 (Dichlorobenzyl cation)
-
-
Advantage: Superior sensitivity (sub-ng/mL) makes this the gold standard for biological matrices (urine/blood).
Part 3: Self-Validating Experimental Protocol
Objective: Determine LOD and LOQ for 2,5-DCPEA in a Urine Matrix using LC-MS/MS. Standard: Based on ICH Q2(R1) and SWGTOX guidelines.
Phase 1: Preparation
-
Matrix: Drug-free human urine (pooled).
-
Stock Solution: 1.0 mg/mL 2,5-DCPEA HCl in Methanol.
-
Calibrators: Prepare serial dilutions in urine: 0.1, 0.5, 1.0, 5.0, 10, 50, 100 ng/mL.
-
Internal Standard: Use 2,5-DCPEA-d4 or a structural analog like 3,4-DCPEA-d4 (concentration fixed at 10 ng/mL).
Phase 2: The "Signal-to-Noise" Approach (Rapid Estimation)
Run the 0.5 and 1.0 ng/mL samples.
-
Measure the peak height of the analyte (
). -
Measure the peak-to-peak noise of the baseline (
) in a blank region close to the retention time. -
Calculate S/N Ratio:
-
LOD Criteria:
-
LOQ Criteria:
-
Phase 3: The "Standard Deviation of Response" Approach (Rigorous Validation)
For regulated environments, S/N is insufficient. Use this statistical method.
-
Replicates: Analyze 7 independent replicates of a sample near the estimated LOQ (e.g., 1.0 ng/mL).
-
Calculate Standard Deviation (
): Calculate the standard deviation of the calculated concentrations. -
Calculate Slope (
): Derived from the calibration curve. -
Compute Limits:
Phase 4: Verification
-
Accuracy Check: The calculated LOQ sample must quantify within ±20% of its target value.
-
Precision Check: The CV% (Coefficient of Variation) of the LOQ replicates must be <20%.
Part 4: Visualization of Analytical Workflow
The following diagram illustrates the decision logic for selecting a method and the workflow for determining LOD/LOQ.
Caption: Workflow for selecting the analytical method and statistically validating LOD/LOQ for 2,5-DCPEA according to ICH/SWGTOX guidelines.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology.[2] [Link]
-
Awad, T., Belal, T., & Clark, C. R. (2010).[3] GC-MS studies on side chain regioisomers related to substituted methylenedioxyphenethylamines. Journal of Chromatographic Science.[3] (Contextual reference for isomer differentiation methodology). [Link]
-
Food and Drug Administration (Taiwan). (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine.[4][5] Forensic Science International.[3] (Source for LC-MS/MS LOD ranges of 0.5-1.0 ng/mL).[4] [Link]
Sources
- 1. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov.tw [fda.gov.tw]
Specificity and selectivity of 2,5-Dichlorophenethylamine detection methods
An In-Depth Guide to the Specificity and Selectivity of 2,5-Dichlorophenethylamine (2,5-DCPEA) Detection Methods
For researchers, toxicologists, and drug development professionals, the accurate identification and quantification of substituted phenethylamines like this compound (2,5-DCPEA) is a critical analytical challenge. As a member of the vast family of "designer drugs," 2,5-DCPEA's structural similarity to other controlled substances and their isomers necessitates analytical methods that are not only sensitive but exceptionally specific and selective.[1][2][3] This guide provides an in-depth comparison of the predominant analytical techniques used for this purpose, grounded in the principles of forensic and clinical toxicology. We will explore the causality behind methodological choices, present comparative performance data, and provide actionable experimental protocols.
The detection of novel psychoactive substances (NPS) like 2,5-DCPEA in complex matrices, such as urine or blood, typically follows a structured workflow.[2][4] This workflow is designed to balance throughput, sensitivity, and the legal or clinical defensibility of the results. The primary methods employed are immunoassays, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sources
- 1. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Performance characteristics of 2,5-Dichlorophenethylamine analytical procedures
Executive Summary & The "Isomer Challenge"
2,5-Dichlorophenethylamine (2,5-DCPEA) represents a specific analytical challenge within the class of halogenated phenethylamines. While structurally simple, its identification is complicated by the existence of multiple regioisomers (e.g., 2,4-, 2,6-, 3,4-, and 3,5-dichlorophenethylamine) and its structural similarity to controlled substances like 2C-C (4-chloro-2,5-dimethoxyphenethylamine).
This guide compares the two dominant analytical modalities—GC-MS (Gas Chromatography-Mass Spectrometry) and LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[1]
-
The Core Conflict: Un-derivatized GC-MS offers poor structural resolution due to non-specific fragmentation (the "m/z 30 problem"). LC-MS/MS offers superior sensitivity but requires careful chromatographic method development to separate isobaric positional isomers.
Method A: GC-MS with Chemical Derivatization (Structural Confirmation)
Role: The "Gold Standard" for definitive structural elucidation and isomer differentiation in bulk seizures or high-concentration samples.
The Mechanistic Barrier: The "m/z 30" Problem
In standard Electron Ionization (EI) at 70 eV, primary phenethylamines like 2,5-DCPEA undergo rapid
-
Consequence: The molecular ion (
) is often weak or absent.[2] -
Risk: All positional isomers (2,3-, 3,4-, etc.) yield the same m/z 30 base peak, making identification impossible without retention time matching.
The Solution: Perfluoroacylation
To stabilize the molecule and create unique, high-mass fragments, we employ derivatization using Pentafluoropropionic Anhydride (PFPA) or Trifluoroacetic Anhydride (TFAA) .
Protocol: PFPA Derivatization Workflow
-
Extraction: Aliquot 100
L of sample (urine/blood) or dissolved powder. Adjust pH to >10. Extract with ethyl acetate. Evaporate to dryness under . -
Reaction: Add 50
L PFPA and 25 L ethyl acetate. Incubate at 60°C for 20 minutes . -
Reconstitution: Evaporate excess reagent. Reconstitute in 50
L ethyl acetate. -
Injection: 1
L splitless injection.
Performance Characteristics (GC-MS)
-
Selectivity: High. The PFP-derivative yields a molecular ion at m/z 335 (for 2,5-DCPEA-PFP) and distinct side-chain fragments that allow separation of 2,5- from 3,4- isomers based on retention time and ion ratios.
-
Chlorine Signature: The presence of two chlorine atoms creates a distinct isotopic cluster (
, , ) with relative intensities of roughly 9:6:1 . This is diagnostic for dichlorinated species.[3]
Method B: LC-MS/MS (High-Sensitivity Bioanalysis)
Role: High-throughput screening and quantification in biological matrices (plasma, urine) where sensitivity (pg/mL) is paramount.
Chromatographic Strategy
Separating the 2,5- isomer from the 3,4- isomer is difficult on standard C18 columns due to identical lipophilicity.
-
Recommended Phase: Biphenyl or Phenyl-Hexyl stationary phases.
-
Mechanism: These phases utilize
interactions with the chlorinated aromatic ring. The ortho-meta (2,5) substitution pattern interacts differently with the stationary phase than the meta-para (3,4) pattern, providing baseline resolution.
Protocol: LC-MS/MS Parameters
-
Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6
m). -
Mobile Phase A: 0.1% Formic acid + 5mM Ammonium Formate in Water.[4]
-
Mobile Phase B: 0.1% Formic acid in Methanol.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Ionization: ESI Positive Mode (
).
MRM Transitions (Precursor Product)
Since isomers share the same precursor (
| Analyte | Precursor ( | Quantifier ( | Qualifier ( | Collision Energy (eV) |
| 2,5-DCPEA | 190.0 ( | 173.0 (Loss of | 137.0 (Loss of | 15 / 25 |
| 2,5-DCPEA | 192.0 ( | 175.0 | 139.0 | 15 / 25 |
Comparative Data Summary
The following table synthesizes experimental expectations based on validated methodologies for chlorinated phenethylamines.
| Feature | GC-MS (PFP Deriv.) | LC-MS/MS (ESI+) | FTIR (ATR) |
| Primary Application | Confirmatory ID, Regioisomer differentiation | Trace Quantification (Toxicology) | Bulk Purity Screening |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.5 - 5.0 pg/mL | > 1% purity required |
| Sample Prep Time | High (30-45 mins due to derivatization) | Low (Dilute & Shoot or SPE) | Minimal (< 1 min) |
| Isomer Resolution | Excellent (Capillary separation) | Good (Requires Phenyl/Biphenyl phases) | Moderate (Fingerprint region) |
| Cost Per Sample | Moderate | High | Low |
| Destructive? | Yes | Yes | No |
Visualizing the Analytical Logic
Diagram 1: Analytical Decision Workflow
This workflow illustrates the decision process for selecting the correct method based on sample type and concentration.
Caption: Decision matrix for 2,5-DCPEA analysis. Note the divergence based on sample concentration and matrix complexity.
Diagram 2: Mass Spectral Fragmentation Logic (EI vs ESI)
Comparing how the two methods break down the molecule to provide identification.
Caption: Mechanism of ion generation. GC-MS requires derivatization to avoid the non-specific m/z 30 fragment.
References
-
Awad, T., et al. (2010).[5] GC-MS studies on side chain regioisomers related to substituted methylenedioxyphenethylamines. Journal of Chromatographic Science.
-
Fan, S.Y., et al. (2021).[4] Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International.[4][5]
-
Tsujikawa, K., et al. (2013). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. Drug Testing and Analysis.
-
SWGDRUG. (2023). Scientific Working Group for the Analysis of Seized Drugs: Mass Spectral Library.
-
NIST. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations for Isomer Differentiation.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Comparative study of serotonin receptor affinity of phenethylamine analogs
[1][2]
Executive Summary
This technical guide provides a comparative analysis of the binding affinity (
The data presented here synthesizes results from radioligand binding assays and functional calcium mobilization studies. This guide is designed for medicinal chemists and pharmacologists to understand the Structure-Activity Relationships (SAR) that drive receptor selectivity and signaling bias.
Structural Classes and Chemical Space
To understand affinity shifts, we must categorize the ligands into three distinct generations of structural modification:
-
Simple Phenethylamines (Mescaline Analogs): The baseline scaffold.
-
2,5-Dimethoxy-4-Substituted Phenethylamines (2C-Series): Addition of hydrophobic groups at the 4-position (e.g., 2C-B, 2C-I).
-
Phenylisopropylamines (DOx Series): Addition of an alpha-methyl group to the ethylamine chain (e.g., DOI, DOB).
-
N-Benzyl Phenethylamines (NBOMe Series): Addition of a hydrophobic benzyl group to the nitrogen (e.g., 25I-NBOMe).
Figure 1: Structure-Activity Relationship (SAR) Map
The following diagram illustrates the critical binding motifs within the 5-HT
Caption: SAR map detailing the interaction of phenethylamine structural motifs with specific 5-HT
Comparative Affinity Data ( )
The following table aggregates
Note on Interpretation:
Table 1: 5-HT Receptor Affinity Profile
| Compound | Class | Substituent (R4) | Selectivity (2A vs 2C) | Reference | |
| Mescaline | Simple | -OCH | 3,500 - 9,400 | Low | [1, 3] |
| 2C-B | 2C-Series | -Br | 1.1 - 5.0 | Moderate | [5, 6] |
| 2C-I | 2C-Series | -I | 1.0 - 4.5 | Moderate | [5] |
| 2C-E | 2C-Series | -Ethyl | 5.0 - 20.0 | Moderate | [6] |
| DOI | DOx | -I | 0.7 - 2.0 | High | [6] |
| DOB | DOx | -Br | 0.6 - 1.1 | High | [5] |
| 25I-NBOMe | NBOMe | -I | 0.04 - 0.5 | Very High | [5, 8] |
| LSD | Ergoline | N/A | 0.5 - 3.5 | Low (Promiscuous) | [6] |
Key Insight: The addition of a halogen (Br, I) at the 4-position (transforming Mescaline to 2C-B/2C-I) increases affinity by three orders of magnitude. This is due to the halogen occupying a specific hydrophobic cleft between transmembrane helices 4 and 5 (TM4/TM5) [2].
Experimental Protocol: Radioligand Binding Assay
To generate reproducible
Workflow Diagram
The following Graphviz diagram outlines the critical path for a high-throughput membrane binding assay.
Caption: Step-by-step workflow for 5-HT
Detailed Protocol Steps
-
Membrane Preparation:
-
Transfect HEK293 cells with human 5-HT
cDNA. -
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl
, 5 mM EDTA, pH 7.4). -
Centrifuge at 20,000 x g for 15 min. Resuspend pellet in assay buffer.
-
Critical: Store aliquots at -80°C. Avoid repeated freeze-thaw cycles to maintain receptor density (
).
-
-
Assay Assembly:
-
Buffer: 50 mM Tris-HCl, 5 mM MgCl
, 0.1 mM EDTA (pH 7.4). -
Radioligand: Use [
H]-Ketanserin (0.5 - 2.0 nM) for antagonist binding or [ I]-DOI for agonist binding. -
Non-Specific Binding (NSB): Define using 10 µM Methysergide or Ketanserin.
-
Test Compounds: Dissolve phenethylamines in DMSO (final concentration <1%). Serial dilute (10
to 10 M).
-
-
Incubation & Filtration (The "Sticky" Ligand Problem):
-
Incubate for 60 minutes at 37°C.
-
Crucial Step: Pre-soak GF/B or GF/C glass fiber filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour. This neutralizes the negative charge of the glass fibers, preventing the positively charged phenethylamine ligands from sticking to the filter (which causes artificially high background counts) [7].
-
Harvest using a 96-well cell harvester (e.g., TomTec or PerkinElmer FilterMate).
-
Wash 3x with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Calculate Specific Binding = (Total Binding - NSB).
-
Fit data to a one-site competition model using non-linear regression (e.g., GraphPad Prism).
-
Convert
to using the Cheng-Prusoff equation:
-
Functional Selectivity and Bias
Binding affinity (
-
Canonical Pathway:
coupling Phospholipase C Ca release. -
Non-Canonical Pathway:
-Arrestin2 recruitment Receptor internalization/desensitization.
Recent studies indicate that the psychedelic potency of phenethylamines (like DOI and 2C-B) correlates more strongly with
References
-
Nichols, D. E. (2018).[2] Chemistry and Structure-Activity Relationships of Psychedelics.[3][4][2] Current Topics in Behavioral Neurosciences, 36, 1-43.[2] Link
-
Pulsifer, A. R., et al. (2023). Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 14(15), 2696–2712. Link
-
Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337. Link
-
Schmid, C. L., et al. (2008). Bias Factor and Therapeutic Window in the Design of 5-HT2A Agonists.[3][4] Journal of Neuroscience, 28(15). Link
-
Juncosa, J. I., et al. (2013).[5] Design and Characterization of Novel, Highly Potent 5-HT2A Agonists. ACS Chemical Neuroscience, 4(1), 96–109. Link
-
Eshleman, A. J., et al. (2018).[5] Pharmacological characterization of 25I-NBOMe and related analogs. Neuropharmacology, 134, 31-42. Link
-
National Institute of Mental Health. (n.d.). PDSP Protocol Book: Radioligand Binding Assays. Psychoactive Drug Screening Program. Link
-
Hansen, M., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249. Link
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 2,5-Dichlorophenethylamine
CAS: 56133-86-9 Class: Halogenated Phenethylamine / Primary Amine Risk Profile: Corrosive (Skin/Eyes), Acute Toxicity (Oral/Inhalation), Bioactive Potential.
Core Directive: The "Zero-Exposure" Standard
As a Senior Application Scientist, I have witnessed that the most common laboratory accidents with halogenated amines stem from underestimating two factors: olfactory fatigue and glove permeation .
2,5-Dichlorophenethylamine (2,5-DCPEA) is not merely a chemical reagent; it is a structural analog to bioactive phenethylamines. Therefore, your safety protocol must address chemical corrosivity (burns) and pharmacological containment (systemic absorption).
The Golden Rule: Treat this substance as if it has the permeation speed of a solvent and the toxicity of a bioactive alkaloid. Engineering controls (fume hoods) are your primary defense; PPE is your last line of defense, not your first.
Risk Assessment & Hierarchy of Controls
Before selecting PPE, you must validate your engineering controls. PPE cannot compensate for a poor ventilation system when handling volatile amines.
Operational Logic (Graphviz Diagram)
The following workflow illustrates the critical decision points for handling 2,5-DCPEA to ensure containment.
Figure 1: Operational workflow defining PPE levels based on quantity and risk. Note the immediate solubilization step to reduce volatility.
PPE Selection Matrix
Standard disposable nitrile gloves often provide false security against amines. Halogenated amines can permeate thin nitrile (< 4 mil) in minutes.
Hand Protection Strategy
| Parameter | Recommendation | Scientific Rationale |
| Primary Glove | Silver Shield / Laminate (EVOH) | Impermeable. Amines degrade nitrile/latex over time. Laminate offers >480 min breakthrough time.[1] |
| Secondary Glove | Nitrile (5-8 mil) | Dexterity. Wear over the laminate glove to protect the expensive inner glove and provide grip. |
| Splash Contact | Double Nitrile (Orange/Blue) | Acceptable only for <10mg handling. Change immediately upon any splash. |
| Prohibited | Latex / Vinyl | Permeable. Amines pass through latex rapidly; vinyl degrades and offers no chemical resistance. |
Respiratory & Body Protection[2][3][4]
-
Respiratory:
-
Primary: Chemical Fume Hood (Certified).
-
Secondary (Spill Cleanup): Full-face respirator with Type K (Ammonia/Amine) or Multi-Gas (ABEK) cartridges. Note: P100 particulate filters alone are insufficient for amine vapors.
-
-
Body:
-
Standard: Cotton lab coat (fire resistant).
-
High-Volume (>10g): Tyvek® or chemical-resistant apron to prevent fabric saturation.
-
-
Eyes:
-
Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the corrosive nature of amine vapors.
-
Operational Protocol: Step-by-Step
Phase 1: Preparation
-
Neutralization Check: Ensure a container of weak acid (e.g., dilute citric acid or acetic acid) is available in the hood for immediate neutralization of minor spills. Amines are basic; water alone spreads them.
-
Sash Management: Lower the fume hood sash to the marked safe operating level before opening the container.
Phase 2: Handling & Transfer
-
Weighing: If the substance is a liquid, use a positive displacement pipette to prevent dripping. If solid, use an anti-static gun to prevent powder dispersal.
-
Vessel Choice: Use glass or HDPE. Avoid polycarbonate, which amines can degrade/craze over time.
-
The "Dirty Hand" Rule: Designate one hand (your non-dominant) as "dirty" for handling the reagent bottle, and the other as "clean" for instrumentation. This prevents cross-contamination of lab surfaces.
Phase 3: Decontamination & Doffing
-
Wipe Down: Wipe the exterior of the reagent bottle with a dry tissue, then a damp tissue (dilute acid), before returning to storage.
-
Glove Removal: Perform "beak method" removal inside the hood. Do not walk through the lab with contaminated gloves.
-
Hand Wash: Wash hands with soap and cool water. Warm water opens pores, potentially increasing absorption of any trace residue.
Emergency Response: Logic Flow
In the event of exposure, seconds matter. Do not wait for symptoms (burns) to appear.
Figure 2: Immediate response protocol for 2,5-DCPEA exposure.[2] Note: Do not use neutralization agents (acids) on eyes or skin; use water only.
Disposal & Waste Management
Improper disposal of amines is a frequent cause of waste container pressurization.
-
Classification: Hazardous Chemical Waste (Toxic, Corrosive).
-
Segregation:
-
DO NOT mix with Oxidizing Acids (Nitric, Perchloric) – Risk of fire/explosion.
-
DO NOT mix with Acid Waste streams – Exothermic reaction will occur.
-
-
Stream: Segregate into "Basic Organic Waste" or "Amine Waste" containers.
-
Labeling: Clearly tag as "this compound" and mark "High pH" or "Corrosive Base."
References
-
Santa Cruz Biotechnology. this compound (CAS 56133-86-9) Product Data. Retrieved from
-
Ansell. Chemical Resistance Guide (Permeation & Degradation Data). Retrieved from
-
National Institutes of Health (NIH). Chemical Safety Guide: Aromatic Amines. Retrieved from
-
Sigma-Aldrich (Merck). Safety Data Sheet for 2,4-Dichlorophenethylamine (Isomer Analog). Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
